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  • Product: Glyceryl dicaprate
  • CAS: 53988-07-1

Core Science & Biosynthesis

Foundational

Physicochemical Properties of Glyceryl Dicaprate for Formulation: A Technical Guide

Executive Summary Glyceryl dicaprate (Dicaprin) represents a critical "intermediate" lipid in the formulation scientist's arsenal. Positioned between the high-polarity monoglycerides and the non-polar triglycerides, it f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Glyceryl dicaprate (Dicaprin) represents a critical "intermediate" lipid in the formulation scientist's arsenal. Positioned between the high-polarity monoglycerides and the non-polar triglycerides, it functions as a lipophilic surfactant (HLB ~2–4) and a polar oil. Its C10:0 (capric acid) chain length offers a unique balance: short enough to provide exceptional solvent capacity for Class II/IV drugs and permeation enhancement, yet long enough to maintain lipophilic domain integrity in lipid-based drug delivery systems (LBDDS).

This guide moves beyond basic datasheets to explore the thermodynamic behavior, polymorphic risks, and mechanistic applications of glyceryl dicaprate in modern drug development.

Part 1: Molecular Architecture & Physicochemical Profile

Structural Identity

Glyceryl dicaprate is a diester of glycerol and capric acid. In pharmaceutical grades, it often exists as a mixture of the 1,2-isomer (racemic) and the 1,3-isomer (achiral/symmetric). The position of the fatty acid chains dictates the molecule's packing density and melting behavior.

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 400.59 g/mol

  • CAS Numbers:

    • 53563-63-6 (General)

    • 36354-80-0 (1,2-isomer)[2]

    • 53988-07-1 (1,3-isomer)

Core Physicochemical Data

The following data aggregates experimental values for high-purity (>95%) glyceryl dicaprate. Note that commercial "caprate" excipients (e.g., Capmul® MCM) are often mono/diglyceride mixtures; this table focuses on the diester specifically.

PropertyValue / RangeFormulation Implication
Physical State (25°C) Waxy solid / Semi-solidRequires heating for liquid handling; potential for solid-state recrystallization in softgels.
Melting Point (MP) 40°C – 44°C (Stable

-form)
"Body temperature" melting range. Useful for melt-extrusion but risky for storage stability in tropical zones.
HLB Value 2.0 – 4.0Acts as a W/O emulsifier or a co-surfactant in O/W systems. Strictly lipophilic.
Log P (Octanol/Water) ~5.4 (Calculated)High lipophilicity; excellent solvent for hydrophobic APIs (LogP > 3).
Dielectric Constant ~6.0 – 7.5Higher than triglycerides (~3.0), classifying it as a "Polar Oil."
Hansen Solubility (Total)

Compatible with semi-polar polymers (e.g., HPMC-AS) in solid dispersions.
Isomerism Visualization

The structural difference between 1,2- and 1,3-dicaprin influences enzymatic degradation rates (lipase specificity).

Isomers cluster_0 1,2-Dicaprin (Amphiphilic Head Bias) cluster_1 1,3-Dicaprin (Symmetric) A Glycerol Backbone (C1-C2 Esterified) B Free -OH at C3 (Primary Alcohol) A->B C Glycerol Backbone (C1-C3 Esterified) D Free -OH at C2 (Secondary Alcohol) C->D caption Figure 1: Structural isomers of Glyceryl Dicaprate. The 1,3-isomer is thermodynamically more stable.

Part 2: Thermodynamics & Polymorphism

The Polymorphic Trap

Like most lipids, glyceryl dicaprate exhibits monotropic polymorphism. It crystallizes into three primary forms:


 (unstable), 

(metastable), and

(stable).
  • 
    -form:  Formed upon rapid cooling of the melt. Loose hexagonal packing. Lowest melting point (~30-35°C).
    
  • 
    -form:  Formed upon slow cooling or aging. Triclinic parallel packing. Highest melting point (~44°C).
    

Critical Formulation Risk: If a solid lipid nanoparticle (SLN) or semi-solid matrix is cooled too quickly, the lipid freezes in the


-form. Over time (shelf-storage), it transitions to the 

-form. This transition involves a volume contraction and lattice energy increase , which often leads to drug expulsion (blooming) to the surface of the formulation.
Thermal Analysis Protocol (DSC)

To validate the solid-state of your raw material or formulation, use Differential Scanning Calorimetry (DSC).

Protocol:

  • Heat: 25°C to 60°C at 5°C/min (Erase thermal history).

  • Cool: 60°C to 0°C at 10°C/min (Induce crystallization).

  • Re-heat: 0°C to 60°C at 2°C/min.

Interpretation: A single sharp endotherm at ~44°C indicates pure


-form. A doublet or broad peak at 30-35°C indicates the presence of 

or mixed crystals, signaling potential instability.

Part 3: Formulation Mechanics & Applications[3][4][5]

Role in SEDDS/SMEDDS

Glyceryl dicaprate acts as a Type II/III Lipid in the Pouton Classification System. It is rarely used as the sole oil phase due to its semi-solid nature; instead, it is mixed with medium-chain triglycerides (MCTs) or surfactants.

  • Mechanism: Its free hydroxyl group allows it to interfacialy localize, reducing the interfacial tension (

    
    ) more effectively than triglycerides. This facilitates spontaneous emulsification.
    
  • Solvent Capacity: It solubilizes drugs that are "too polar" for pure MCTs but "too lipophilic" for water.

Permeation Enhancement

The C10 fatty acid chain (capric acid) is widely cited as the "sweet spot" for paracellular and transcellular permeation enhancement.

Mechanism of Action:

  • Membrane Fluidization: The C10 chains intercalate into the phospholipid bilayer of epithelial cells, increasing fluidity and disorder.

  • Tight Junction Modulation: Transient opening of tight junctions (paracellular route) via intracellular calcium signaling pathways.

Permeation cluster_mechanism Permeation Enhancement Mechanism Step1 Glyceryl Dicaprate (Exogenous Lipid) Target Epithelial Cell Membrane (Phospholipid Bilayer) Step1->Target Partitions into Effect1 Intercalation & Fluidization (Disorder Increase) Target->Effect1 Causes Effect2 Transient TJ Opening (Paracellular Flux) Target->Effect2 Triggers Signaling caption Figure 2: Dual mechanism of permeation enhancement by C10 glycerides.

Part 4: Analytical Characterization Protocols

Quantification via GC-FID (Self-Validating System)

To ensure the ratio of mono-, di-, and triglycerides in your raw material is consistent (critical for HLB reproducibility), use Gas Chromatography with Flame Ionization Detection.

System Suitability:

  • Column: High-temperature capillary column (e.g., DB-5ht, 15m x 0.32mm).

  • Derivatization: Silylation (BSTFA + 1% TMCS) is mandatory to volatilize the free hydroxyl groups and prevent peak tailing.

  • Internal Standard: Tricaprin (C10:0 triglyceride) or Tetradecane.

Workflow:

  • Dissolve 10 mg sample in Pyridine.

  • Add excess BSTFA/TMCS. Heat at 70°C for 30 mins.

  • Inject (Split 1:50).

  • Validation Check: The separation resolution (

    
    ) between the 1,2-dicaprate and 1,3-dicaprate peaks must be > 1.5. If peaks merge, the column phase is degrading or temperature ramp is too fast.
    
Phase Solubility Screening

Do not rely on calculated LogP. Determine experimental solubility of your API in Glyceryl Dicaprate at 45°C (liquid state).

  • Melt Glyceryl Dicaprate at 45°C.

  • Add excess API. Stir for 24h at 45°C.

  • Centrifuge (heated rotor) to pellet undissolved drug.

  • Assay supernatant via HPLC.

  • Cooling Test: Allow supernatant to cool to 25°C. Observe for precipitation. Note: If API precipitates upon cooling, the formulation will require a crystallization inhibitor (e.g., PVP, HPMC).

References

  • PubChem. (2023). Glyceryl 1,2-dicaprylate | C19H36O5.[2] National Library of Medicine. [Link][2]

  • Pouton, C. W. (2000).[3] Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems. European Journal of Pharmaceutical Sciences. [Link]

  • Porter, C. J., et al. (2008). Lipid-based formulations for oral drug delivery: opportunities and challenges. Nature Reviews Drug Discovery. [Link]

  • Jannin, V., et al. (2008). Approaches for the development of solid and semi-solid lipid-based formulations. Advanced Drug Delivery Reviews. [Link]

  • EPA CompTox. (2023). Glyceryl dicaprate Dashboard. U.S. Environmental Protection Agency. [Link]

Sources

Exploratory

Glyceryl Dicaprate: Structural Architecture, Analytical Profiling, and Functional Applications

Executive Summary Glyceryl dicaprate (Dicaprin) represents a critical class of medium-chain partial glycerides utilized extensively in lipid-based drug delivery systems (LBDDS).[1] As a diester of glycerol and capric aci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Glyceryl dicaprate (Dicaprin) represents a critical class of medium-chain partial glycerides utilized extensively in lipid-based drug delivery systems (LBDDS).[1] As a diester of glycerol and capric acid (


), it functions not merely as a solubilizer but as a potent permeation enhancer for Class III/IV BCS drugs. This guide provides a rigorous analysis of its chemical structure, specifically distinguishing between the 1,2- and 1,3-isomers, and outlines validated protocols for its analytical characterization using LC-MS and NMR.[1]

Chemical Identity & Structural Architecture[1][2]

Molecular Composition

Glyceryl dicaprate (


) is an amphiphilic molecule consisting of a glycerol backbone esterified with two decanoic (capric) acid chains.[2] Unlike triglycerides, the presence of a free hydroxyl group imparts significant polarity, making it surface-active.[1]

Key Physicochemical Parameters:

ParameterSpecificationNotes
IUPAC Name 1,3-didecanoyloxypropan-2-ol (1,3-isomer)1,2-isomer is chiral; 1,3 is achiral.[1]
Molecular Formula

Molecular Weight 400.59 g/mol (Average)Monoisotopic Mass: 400.3189 Da
CAS Number 17598-93-5 (1,3-isomer)17863-69-3 (1,2-isomer); 27638-00-2 (Generic)
Physical State Waxy Solid / Semi-solidMP

40–44°C (Pure polymorphs)
HLB Value ~6.0 - 7.0Suitable for W/O emulsions or as a co-surfactant.[1][3][4][5]
Isomerism: The Critical Variable

In pharmaceutical raw materials, glyceryl dicaprate exists as a mixture of regioisomers. Understanding the ratio of 1,2-dicaprin (vicinal) to 1,3-dicaprin (symmetrical) is vital for stability profiling.[1]

  • 1,3-Dicaprin: Thermodynamically more stable due to steric symmetry.[1] Often the dominant species in aged samples due to acyl migration.

  • 1,2-Dicaprin: Biologically significant (mimics endogenous DAGs involved in PKC signaling) but prone to acyl migration to the 1,3-position.[1]

Structural Visualization

The following diagram illustrates the synthesis and isomeric pathways of glyceryl dicaprate.

G Glycerol Glycerol Backbone Esterification Esterification (-2 H2O) Glycerol->Esterification Capric Capric Acid (C10:0) (2 Equivalents) Capric->Esterification Isomer12 1,2-Dicaprin (Kinetic Product) Chiral Esterification->Isomer12 Primary Route Isomer13 1,3-Dicaprin (Thermodynamic Product) Achiral Esterification->Isomer13 Secondary Route Isomer12->Isomer13 Isomerization Migration Acyl Migration (Storage/Heat)

Figure 1: Synthetic pathway and isomerization of Glyceryl Dicaprate.[1] Note the acyl migration from the 1,2- to the thermodynamically stable 1,3-position.[1]

Analytical Characterization Strategy

For drug development, relying on "total glycerides" is insufficient. You must quantify the specific chain length (C10 vs C8 impurities) and the isomeric ratio.

High-Resolution LC-MS/MS Profiling

Why this method? Gas Chromatography (GC) requires derivatization (silylation) which can induce thermal acyl migration, falsifying isomeric ratios.[1] LC-MS with Electrospray Ionization (ESI) is "softer" and preserves the native structure.

Protocol: Lipidomic Profiling of Dicaprin

  • Sample Preparation: Dissolve 1 mg of sample in Chloroform/Methanol (2:1). Dilute to 10 µg/mL in mobile phase.

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase:

    • A: Acetonitrile/Water (60:[1]40) + 10 mM Ammonium Formate (Buffer is critical).

    • B: Isopropanol/Acetonitrile (90:[1]10) + 10 mM Ammonium Formate.

  • Ionization Source: ESI Positive Mode (+).

    • Note: Diacylglycerols (DAGs) do not protonate easily (

      
       is weak). The ammonium formate forces the formation of 
      
      
      
      adducts
      .
  • Target Mass: Look for

    
     418.35 (
    
    
    
    ).
Quantitative -NMR Spectroscopy

Why this method? NMR is the gold standard for distinguishing 1,2 vs 1,3 isomers without separation artifacts.[1] The chemical shift of the methine proton on the glycerol backbone differs significantly between the two forms.

Analysis Logic:

  • 1,3-Isomer: The secondary hydroxyl is at C2.[1] The methine proton (

    
    ) appears upfield (
    
    
    
    ppm).[1]
  • 1,2-Isomer: The secondary hydroxyl is esterified.[1] The methine proton (

    
    ) shifts downfield (
    
    
    
    ppm) due to the deshielding effect of the carbonyl.[1]
Analytical Workflow Diagram

AnalyticalWorkflow cluster_0 Identification & Purity cluster_1 Structural Isomerism Sample Raw Material (Glyceryl Dicaprate) LCMS LC-ESI-MS/MS (C18 Column) Sample->LCMS NMR 1H-NMR (CDCl3 Solvent) Sample->NMR Adduct Detect [M+NH4]+ m/z 418.35 LCMS->Adduct Result COA Generation: 1. Purity % 2. Isomeric Ratio 3. C8/C12 Impurities Adduct->Result Signals Compare Methine Shifts 1,3 (4.1 ppm) vs 1,2 (5.2 ppm) NMR->Signals Signals->Result

Figure 2: Integrated analytical workflow combining Mass Spectrometry for molecular weight confirmation and NMR for isomeric resolution.

Functional Applications in Drug Delivery[7][8][9]

Glyceryl dicaprate is not just a lipid filler; it is a functional excipient classified as a Permeation Enhancer (PE) .

Mechanism of Permeation Enhancement

The medium-chain fatty acids (C10) provide the optimal balance between lipophilicity (to enter the membrane) and solubility (to exit the carrier).

  • Membrane Fluidization: Dicaprin inserts itself into the phospholipid bilayer of the intestinal epithelium (or stratum corneum).

  • Disruption of Packing: The "kink" in the lipid structure caused by the diglyceride disrupts the tight packing of the endogenous lipids, increasing membrane fluidity.

  • Paracellular Opening: At high concentrations, medium-chain glycerides can modulate tight junction proteins (ZO-1, Occludin), temporarily opening the paracellular route for hydrophilic drugs.[1]

Formulation Considerations
  • Solubility: Dicaprin is soluble in ethanol, chloroform, and oils, but insoluble in water. It requires emulsification (e.g., with Tween 80) to be effective in aqueous environments.

  • Melting Point: Its melting point (~40°C) means it can crystallize in formulations stored at room temperature, potentially destabilizing emulsions.

Experimental Protocol: Thermal Analysis (DSC)

To validate the solid-state properties and polymorphism of your glyceryl dicaprate sample.

Objective: Determine the melting point and polymorphic form (


).

Step-by-Step Methodology:

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Calibration: Indium standard (MP 156.6°C).

  • Sample Loading: Weigh 3–5 mg of Glyceryl Dicaprate into a Tzero aluminum pan. Hermetically seal.

  • Cycle 1 (Erasing Thermal History): Heat from 0°C to 80°C at 10°C/min. Hold for 5 min.

  • Cooling: Cool to -20°C at 5°C/min to induce crystallization.

  • Cycle 2 (Analysis): Heat from -20°C to 80°C at 5°C/min.

  • Data Interpretation:

    • 
      -form:  Unstable, appears at lower temp (approx 20-25°C) if cooled rapidly.[1]
      
    • 
      -form:  Stable, appears at higher temp (approx 40-44°C).[1]
      
    • Note: A sharp single peak indicates high isomeric purity. A split peak suggests a mixture of 1,2 and 1,3 isomers or C8 impurities.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9853656, Glyceryl 1,3-dicaprate.[1] Retrieved from [Link]

  • European Pharmacopoeia Commission.Glycerol Monocaprylocaprate (Type I and Type II). European Directorate for the Quality of Medicines. (Standard for commercial mixtures).
  • Constantinides, P. P., et al. (2018). Lipid-based drug delivery systems for oral absorption enhancement.[1] Journal of Pharmaceutical Sciences. (Discusses mechanism of medium-chain glycerides).

  • FDA Inactive Ingredient Database (IID). Glyceryl Dicaprate. Retrieved from [Link]

  • NIST Chemistry WebBook. 1,2-Dicaprin Mass Spectrum and Properties.[1] SRD 69. Retrieved from [Link]

Sources

Foundational

thermodynamic phase behavior of glyceryl dicaprate lipids

An In-Depth Technical Guide to the Thermodynamic Phase Behavior of Glyceryl Dicaprate Foreword: A Senior Application Scientist's Perspective In the realm of pharmaceutical sciences, particularly in the development of lip...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Phase Behavior of Glyceryl Dicaprate

Foreword: A Senior Application Scientist's Perspective

In the realm of pharmaceutical sciences, particularly in the development of lipid-based drug delivery systems, excipients are not merely inert fillers. They are functional components whose physicochemical properties dictate the performance, stability, and ultimate bioavailability of the active pharmaceutical ingredient (API). Glyceryl dicaprate, a diglyceride of the medium-chain fatty acid capric acid, is a prime example. Its utility as a solubilizer and component in self-emulsifying drug delivery systems (SEDDS) is well-established.[1] However, to truly harness its potential and mitigate risks during formulation development and scale-up, one must look beyond its chemical formula to its complex physical behavior.

This guide is structured to provide a deep, mechanistic understanding of the thermodynamic phase behavior of glyceryl dicaprate. We will move beyond simple definitions to explore the causality behind its transformations. The protocols described herein are not just steps to be followed but are presented as self-validating systems, grounded in the fundamental principles of thermal analysis and crystallography. Our objective is to empower you, the researcher, scientist, or drug development professional, with the expertise to predict, control, and leverage the polymorphic nature of this critical lipid excipient.

The Principle of Polymorphism in Pharmaceutical Lipids

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs.[2] Each polymorph, despite having the same chemical composition, possesses a unique internal crystal lattice structure. This difference in molecular arrangement leads to distinct physicochemical properties, including melting point, solubility, density, and stability.[3] For pharmaceutical lipids like glyceryl dicaprate, these differences are not trivial; they can profoundly impact the manufacturing process and the clinical performance of the final dosage form.[4]

Triglycerides and diglycerides commonly exhibit three main polymorphic forms, which are generally monotropic, meaning transitions tend to proceed from the least stable to the most stable form without reversing.[5][6]

  • α (Alpha) Form: This is the least stable polymorph with the lowest melting point. It is typically formed upon rapid cooling from the melt. Structurally, it has a hexagonal chain packing, which is less ordered.

  • β' (Beta Prime) Form: This form has intermediate stability and a melting point between the α and β forms. It features an orthorhombic perpendicular chain packing and is often characterized by fine, needle-like crystals.

  • β (Beta) Form: This is the most stable polymorph with the highest melting point and the most ordered triclinic parallel chain packing. Its formation is favored by slow cooling or by the transformation from less stable forms over time.

Understanding these forms is the first step. The true challenge and opportunity lie in controlling the transitions between them.

Melt Molten State (Liquid) Alpha α Form (Least Stable, Hexagonal) Melt->Alpha Rapid Cooling (Crystallization) BetaPrime β' Form (Metastable, Orthorhombic) Melt->BetaPrime Slow Cooling Beta β Form (Most Stable, Triclinic) Melt->Beta Very Slow Cooling/ Tempering Alpha->Melt Melting Alpha->BetaPrime Monotropic Transition BetaPrime->Melt Melting BetaPrime->Beta Monotropic Transition Beta->Melt Melting

Caption: Thermodynamic relationships between lipid polymorphs.

Core Analytical Techniques for Phase Characterization

To investigate and control the phase behavior of glyceryl dicaprate, two techniques are indispensable: Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). When used in concert, they provide a comprehensive picture of both the energetic and structural properties of the material.[7]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time.[8][9] It provides quantitative data on thermal transitions like melting, crystallization, and solid-solid phase transitions, which are the hallmarks of polymorphism.[10] A typical DSC thermogram plots heat flow against temperature, where peaks represent endothermic (heat absorbing, e.g., melting) or exothermic (heat releasing, e.g., crystallization) events.[9][11]

This protocol is designed for robustness, ensuring accurate and reproducible characterization of glyceryl dicaprate's thermal behavior.

  • Instrument Calibration:

    • Causality: Before any sample analysis, ensure the instrument's temperature and enthalpy readings are accurate. This is the foundation of trustworthy data.

    • Procedure: Calibrate the DSC using high-purity standards with known melting points and enthalpies of fusion (e.g., Indium, Tin). The calibration should bracket the expected transition temperatures for glyceryl dicaprate.

  • Sample Preparation:

    • Causality: Proper sample preparation is critical to avoid artifacts. The small sample size ensures uniform temperature distribution.

    • Procedure: Accurately weigh 5-10 mg of the glyceryl dicaprate sample into a standard aluminum DSC pan.[8]

  • Pan Sealing:

    • Causality: Hermetically seal the pan. This is a crucial step to prevent any mass loss due to volatilization of the lipid or absorbed moisture during heating, which would skew enthalpy calculations.

    • Procedure: Place the lid on the pan and use a pan crimper to create an airtight (hermetic) seal. An identical, empty, hermetically sealed pan is used as the reference.[8]

  • Thermal Program Execution:

    • Causality: The thermal history of the sample is erased by heating it above its final melting point. The subsequent controlled cooling and heating cycles reveal its intrinsic phase behavior. Different cooling rates can be used to deliberately induce the formation of different polymorphs.

    • Procedure: a. Equilibrate the sample at a temperature well above its expected melting point (e.g., 80 °C) and hold for 5 minutes to erase prior thermal history. b. Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C). This step will show the crystallization exotherm. c. Hold isothermally for 5 minutes. d. Heat the sample at a controlled rate (e.g., 10 °C/min) to 80 °C. This step will reveal the melting endotherms of any crystalline forms produced during cooling.

  • Data Analysis:

    • Causality: The thermogram contains the quantitative data. The onset temperature of a melting peak is typically reported as the melting point, while the area under the peak corresponds to the enthalpy of fusion.

    • Procedure: Analyze the resulting thermogram to determine the onset temperatures, peak temperatures, and enthalpies (area under the peak) for all crystallization and melting events.[8]

Caption: Standard experimental workflow for DSC analysis of lipids.

X-ray Powder Diffraction (XRPD)

While DSC provides energetic information, XRPD provides definitive structural information. It is the gold standard for identifying polymorphs.[12] The technique works by directing an X-ray beam at a powdered sample. The X-rays are diffracted by the crystalline lattice planes of the material, producing a unique diffraction pattern that serves as a "fingerprint" for a specific polymorphic form.[13][14] Crystalline materials produce sharp peaks, while amorphous materials yield a broad halo.[14]

  • Sample Preparation:

    • Causality: The sample must be a fine, randomly oriented powder to ensure that all possible crystal lattice planes are exposed to the X-ray beam, resulting in a complete and accurate diffraction pattern.

    • Procedure: Gently grind the solid glyceryl dicaprate sample using a mortar and pestle. Pack the powder into a sample holder, ensuring a flat, smooth surface.

  • Data Acquisition:

    • Causality: Scanning over a range of angles (2θ) allows for the detection of all characteristic diffraction peaks for the present crystalline forms.

    • Procedure: Place the sample holder in the diffractometer. Collect the diffraction pattern over a relevant angular range, typically from 2° to 40° 2θ.

  • Polymorph Identification:

    • Causality: Each polymorph has a unique crystal structure and will therefore produce a unique set of diffraction peaks at specific 2θ angles.

    • Procedure: Compare the obtained diffraction pattern to reference patterns for known α, β', and β forms of glycerides. The short-spacing region (high 2θ angles) is particularly useful for identifying the chain packing (hexagonal for α, orthorhombic for β', triclinic for β).[5]

cluster_0 XRPD Principle Source X-ray Source Sample Crystalline Sample (Glyceryl Dicaprate) Source->Sample Incident X-rays Detector Detector Sample->Detector Diffracted X-rays (Bragg's Law) Pattern Diffraction Pattern (Fingerprint) Detector->Pattern

Caption: Conceptual overview of X-ray Powder Diffraction (XRPD).

Interpreting the Phase Behavior of Glyceryl Dicaprate

When a molten sample of glyceryl dicaprate is cooled, it will crystallize into one of its polymorphic forms. The specific form obtained is kinetically driven and highly dependent on the cooling rate.[15]

  • Rapid Cooling (e.g., >10 °C/min): Favors the formation of the least stable α polymorph . The DSC thermogram during subsequent heating would show a small endotherm corresponding to the melting of the α form, often immediately followed by an exotherm as the molten lipid recrystallizes into the more stable β' form, and then a final, larger endotherm for the melting of the β' form.

  • Slow Cooling (e.g., 1-5 °C/min): Tends to allow for the direct crystallization into the more ordered β' polymorph . The subsequent heating scan would show a single, sharp melting endotherm for this form.

  • Tempering/Annealing: Holding the lipid at a temperature just below the melting point of the β' form can induce the solid-state transition to the most stable β polymorph . This β form will exhibit the highest melting point on a subsequent DSC heating scan.

Quantitative Data Summary
Polymorphic FormRelative StabilityTypical Melting Point Range (°C)Enthalpy of Fusion (ΔHfus)Key Characteristics
α (Alpha) Least StableLowestLowestForms on rapid cooling
β' (Beta Prime) MetastableIntermediateIntermediateOften desired for texture
β (Beta) Most StableHighestHighestForms on slow cooling/annealing

Note: Absolute values depend on purity, isomeric form (1,2- vs. 1,3-diglyceride), and experimental conditions like heating rate.

Implications in Pharmaceutical Formulation

The polymorphic state of glyceryl dicaprate is not an academic curiosity; it has direct and significant consequences for drug product development.

  • Solubility and Dissolution: The API solubility in the lipid excipient can be influenced by the lipid's physical state. In lipid-based formulations like SEDDS, the lipid matrix is designed to keep the drug in a dissolved, amorphous state.[16] If the lipid crystallizes into a highly ordered and stable β form during storage, it can lead to phase separation and force the dissolved API to crystallize out of the formulation. This is often catastrophic for bioavailability.[3]

  • Formulation Stability: A formulation manufactured using a metastable polymorph (α or β') is at risk of converting to a more stable form over its shelf life.[2] This transformation can alter the physical properties of the dosage form—for instance, changing the globule size distribution upon emulsification of a SEDDS, thereby affecting drug release and absorption.[1][17]

  • Manufacturing Process Control: The choice of processing conditions (e.g., cooling rates after a melt-granulation or hot-melt extrusion process) will dictate the initial polymorphic form of the glyceryl dicaprate in the solid dosage form. Lack of control can lead to batch-to-batch variability in product performance.

By thoroughly characterizing the phase behavior of glyceryl dicaprate using the techniques outlined above, formulation scientists can select processing parameters and storage conditions that ensure the formation and persistence of the desired physical form, leading to a robust, stable, and effective drug product.

References

  • In-Depth Technical Guide to the Thermal Analysis of C10-C12 Triglycerides - Benchchem.
  • The binary phase behavior of 1,3-dicaproyl-2-stearoyl-sn-glycerol and 1,2-dicaproyl-3-stearoyl-sn-glycerol - PubMed.
  • In vitro dispersion test that could serve as a predictive method - for assessing performance of lipid-based drug delivery systems.
  • Exploring novel type of lipid-bases drug delivery systems that contain one lipid and one water-soluble surfactant only - PMC.
  • Characterization of Polymorphism of Pharmaceuticals Using the Pyris 6 DSC - Thermal Support.
  • Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods - Rigaku.
  • X-ray Powder Diffraction in Drug Polymorph Analysis - Creative Biostructure.
  • Glycerol's Contribution to Improved Drug Delivery Systems - Patsnap Eureka.
  • Understanding solid lipid nanoparticles using DSC - Improved Pharma.
  • Polymorphism: The Phenomenon Affecting the Performance of Drugs - SciSpace.
  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography - Lab Manager.
  • DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis - Qualitest FZE.
  • X-ray Powder Diffraction (XRPD) - Improved Pharma.
  • Polymorphic Structures and Transitions of Triglycerides and Complex Fats: A Guide to X‐Ray Scattering Approaches - PMC.
  • Recent advances in the identification and prediction of polymorphs - Semantic Scholar.
  • [2303.13094] Polymorphic phase transitions in bulk triglyceride mixtures - arXiv.
  • Impact of Polymorphism on Drug Formulation and Bioavailability - JOCPR.
  • Thermodynamic Phase Behavior of API/Polymer Solid Dispersions - Kinam Park.
  • Thermoset Characterization Part 1: Introduction to DSC - Polymer Innovation Blog.
  • Polymorphism in Pharmaceuticals Part I - YouTube.

Sources

Exploratory

Polymorphism and Crystallization Kinetics of Glyceryl Dicaprate: A Technical Guide

Executive Summary Glyceryl dicaprate (dicaprin), a medium-chain partial glyceride, serves as a critical functional lipid in the development of solid lipid nanoparticles (SLNs), lipid-based drug delivery systems (LBDDS),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Glyceryl dicaprate (dicaprin), a medium-chain partial glyceride, serves as a critical functional lipid in the development of solid lipid nanoparticles (SLNs), lipid-based drug delivery systems (LBDDS), and controlled-release matrices.[1][2] Its utility is defined by its complex polymorphic behavior—specifically the existence of metastable (


) and stable (

) crystalline forms—which directly dictates drug encapsulation efficiency, expulsion rates, and dissolution kinetics.

This guide provides a rigorous technical analysis of the phase behavior and crystallization kinetics of glyceryl dicaprate. It moves beyond basic descriptions to offer mechanistic insights into nucleation, crystal growth, and the thermodynamic drivers of polymorphic transitions, equipping researchers with the protocols necessary to control these attributes in formulation development.

Chemical Identity and Thermodynamic Basis

Glyceryl dicaprate exists primarily as two positional isomers: 1,2-dicaprin (racemic or enantiomeric) and 1,3-dicaprin .[1][2][3] While chemically similar, their symmetry profoundly influences their packing density and crystallization kinetics.[1][3]

  • 1,3-Dicaprin: Symmetrical.[1][2][3] Tends to crystallize more rapidly due to lower steric hindrance in packing.[1][3]

  • 1,2-Dicaprin: Amphiphilic nature is more pronounced due to the adjacent free hydroxyl group, often leading to more complex lyotropic behavior in the presence of water.

Thermodynamic Stability

The crystallization of glyceryl dicaprate is governed by the "Ostwald Rule of Stages," where the least stable polymorph (highest free energy,


) crystallizes first from the melt due to a lower activation energy barrier, followed by transformation to more stable forms (

and

).

Table 1: Physicochemical Properties of 1,2-Dicaprin Polymorphs Data synthesized from thermal analysis and crystallographic literature.

PolymorphSubcell PackingMelting Point (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Enthalpy of Fusion (

)
StabilityFormation Condition
Form I (

)
Hexagonal (H)~17.4 °CLowMetastableRapid cooling (>10°C/min) from melt.[1][2][3]
Form II-IV (

)
Orthorhombic (

)
23 - 27 °CMediumIntermediateSlow cooling or annealing of

.[1][2][3]
Form V-VI (

)
Triclinic ($T{}$)34 - 37 °CHigh (>100 J/g)

Polymorphic Landscape and Phase Transitions[4]

Understanding the specific transition pathways is vital for process control. In glyceryl dicaprate, the transition from


 to 

is monotropic (irreversible) in the solid state, driven by the system's drive to minimize Gibbs free energy.
Molecular Packing Mechanisms[1]
  • 
    -form:  Hydrocarbon chains rotate freely. The lattice is loose, allowing for high drug loading but poor retention over time.[1]
    
  • 
    -form:  Chains are tilted. This is often the preferred form for semi-solid formulations (creams) as it provides a smooth texture and moderate stability.
    
  • 
    -form:  Chains are parallel and tightly packed. While thermodynamically ideal, this form often leads to "lipid blooming" and the expulsion of encapsulated drug molecules due to the high density of the crystal lattice.
    
Visualization: Polymorphic Transition Pathways

The following diagram illustrates the kinetic and thermodynamic pathways available during the processing of glyceryl dicaprate.

Polymorphism Melt Melt (Liquid) Isotropic Alpha α-Form (Hexagonal) Metastable Melt->Alpha Rapid Cooling (Kinetic Control) BetaPrime β'-Form (Orthorhombic) Intermediate Melt->BetaPrime Slow Cooling Beta β-Form (Triclinic) Stable Melt->Beta Solvent Crystallization Alpha->BetaPrime Solid-Solid Transition (Annealing) Alpha->Beta Direct Transformation (High Temp Storage) BetaPrime->Beta Polymorphic Transformation

Figure 1: Kinetic and thermodynamic crystallization pathways of glyceryl dicaprate. Rapid cooling favors the


-form, while storage drives the transition to the stable 

-form.[2]

Crystallization Kinetics: Theory and Modeling

Controlling the particle size and polymorph of glyceryl dicaprate requires precise manipulation of nucleation and growth rates.

Nucleation Theory
  • Homogeneous Nucleation: Rare in bulk lipids; requires high supercooling (

    
    ).[1][3]
    
  • Heterogeneous Nucleation: The dominant mechanism in SLN production. Impurities, surfactants, or vessel walls reduce the critical free energy (

    
    ) required for nucleus formation.[1]
    
The Avrami Model

The kinetics of isothermal crystallization are best described by the Avrami equation:


[1][2][3]

Where:

  • 
    : Relative crystallinity at time 
    
    
    
    .[1][3]
  • 
    : Crystallization rate constant (dependent on nucleation and growth rates).[1][3]
    
  • 
    : Avrami exponent (indicates dimensionality of growth).[1][3]
    

Interpretation of Avrami Exponent (


) for Dicaprate: 
  • 
    :  Needle-like (1D) growth (common in 
    
    
    
    forms).[1][2][3]
  • 
    :  Spherulitic (3D) growth (common in 
    
    
    
    forms).[1][3]
  • 
    :  Sporadic nucleation + 3D growth.[1][3]
    
Experimental Protocol: Kinetic Analysis via DSC

To determine these parameters, a rigorous Differential Scanning Calorimetry (DSC) protocol is required.[1]

Protocol Steps:

  • Erase Thermal History: Heat sample to 60°C (well above

    
    ) and hold for 10 min.
    
  • Rapid Cooling: Cool at 20°C/min to the target isothermal crystallization temperature (

    
    ).
    
  • Isothermal Hold: Maintain

    
     and record heat flow until the exotherm returns to baseline.
    
  • Data Processing: Integrate the exothermic peak to obtain partial areas and calculate

    
    .
    

Experimental Characterization Workflows

Reliable characterization requires a multi-modal approach combining thermal, structural, and microscopic analysis.[1]

Visualization: Characterization Workflow

The following workflow outlines the sequential analysis required to validate the polymorphic state of a glyceryl dicaprate formulation.

Workflow cluster_Thermal Thermal Analysis cluster_Structural Structural Analysis cluster_Visual Morphology Sample Glyceryl Dicaprate Sample DSC DSC (Melting Points & Enthalpy) Sample->DSC XRD XRD (SAXS/WAXS) (Lattice Spacing) Sample->XRD PLM Polarized Light Microscopy (Birefringence) Sample->PLM Protocol1 Heat-Cool-Heat Cycles DSC->Protocol1 Integration Final Characterization Report (Stability & Release Profile) DSC->Integration Kinetic Modeling Data1 Long Spacing (SAXS) Short Spacing (WAXS) XRD->Data1 XRD->Integration Polymorph ID PLM->Integration Growth Habit

Figure 2: Integrated experimental workflow for characterizing lipid polymorphism and kinetics.

Key Diagnostic Signals[1][5]
  • XRD (Wide Angle):

    • 
      : Single strong peak at ~4.15 Å.[1][3]
      
    • 
      : Two strong peaks at ~3.8 Å and ~4.2 Å.[1][3]
      
    • 
      : Strong peak at ~4.6 Å and several weaker lines (triclinic packing).[1][3]
      
  • PLM (Polarized Light Microscopy):

    • 
      : Weak birefringence, often spherulitic but ill-defined.[1][2][3]
      
    • 
      : Strong birefringence, needle-like or platelet crystals.[1][2][3]
      

Implications for Drug Development[1][2][6]

The choice of polymorph is a trade-off between stability and loading capacity.[1][3]

  • Drug Expulsion: The transition from

    
     involves lattice densification.[1][3] This physical contraction squeezes out impurities (drug molecules), leading to surface crystallization of the drug and potential "burst release" upon administration.
    
    • Mitigation: Use binary lipid mixtures (e.g., glyceryl dicaprate + glyceryl behenate) to create lattice imperfections (the "imperfect crystal" theory) that preserve the

      
       form and prevent full densification.
      
  • Nano-emulsion Stability: In SLNs, the supercooled melt (liquid state below

    
    ) can persist for long periods.[1][3] Nucleation induction time is critical.[1][3] If 
    
    
    
    is too low, the lipid may remain liquid during storage and crystallize unpredictably upon administration or temperature fluctuation.
  • Controlled Release:

    • 
      -rich matrix:  Faster erosion, faster diffusion (higher mobility).[1][2][3]
      
    • 
      -rich matrix:  Slower erosion, diffusion-limited release.[1][2][3]
      

References

  • Small, D. M. (1986).[1][3] The Physical Chemistry of Lipids: From Alkanes to Phospholipids. Plenum Press.[1][3] (Foundational text on lipid polymorphism).

  • Sato, K. (2001).[1] Crystallization behaviour of fats and lipids — a review. Chemical Engineering Science, 56(7), 2255-2265.[1][2][3] Link

  • Müller, R. H., Mäder, K., & Gohla, S. (2000).[1] Solid lipid nanoparticles (SLN) for controlled drug delivery – a review of the state of the art. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 161-177.[1][2][3] Link

  • Larsson, K. (1994).[1][3] Lipids: Structure, Physical Properties and Functionality. The Oily Press.

  • Himawan, C., Starov, V. M., & Stapley, A. G. F. (2006).[1] Thermodynamic and kinetic aspects of fat crystallization. Advances in Colloid and Interface Science, 122(1-3), 3-33.[1][2][3] Link[1]

  • PubChem. (n.d.).[1][3] 1,2-Didecanoylglycerol (Compound Summary). National Library of Medicine.[1][3] Link[1]

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis, Purification, and Characterization of Glyceryl Dicaprate

An Application Note for Researchers and Drug Development Professionals Abstract Glyceryl dicaprate, a diester of glycerol and capric acid, is a versatile excipient with significant applications in the pharmaceutical, cos...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Glyceryl dicaprate, a diester of glycerol and capric acid, is a versatile excipient with significant applications in the pharmaceutical, cosmetic, and food industries. Its utility as an emollient, emulsifier, and a component in advanced drug delivery systems, such as self-nano emulsifying drug delivery systems (S-SNEDDS), stems from its specific physicochemical properties.[1][2] This document provides a detailed guide for the synthesis of glyceryl dicaprate. We present two primary protocols: a modern, solvent-free enzymatic approach offering high specificity and mild conditions, and a traditional acid-catalyzed direct esterification method. The guide elaborates on the underlying chemical principles, step-by-step experimental procedures, purification techniques, and essential analytical methods for quality control. The aim is to equip researchers and professionals with the necessary knowledge to produce and validate high-purity glyceryl dicaprate for research and development applications.

Introduction to Glyceryl Dicaprate

Glycerol esters, or acylglycerols, are fundamental molecules in lipid chemistry. Glyceryl dicaprate is a diacylglycerol (DAG) where two of the three hydroxyl groups of the glycerol backbone are esterified with capric acid (a saturated fatty acid with ten carbon atoms). The position of the capric acid moieties (e.g., sn-1,2 or sn-1,3) influences the molecule's physical properties and biological interactions. Commercially available products are often mixtures of mono-, di-, and triglycerides.[3]

The value of glyceryl dicaprate in drug development is particularly noteworthy. It serves as a lipid-based excipient that can solubilize poorly water-soluble active pharmaceutical ingredients (APIs), thereby enhancing their oral bioavailability.[1][2] In cosmetics, its emollient properties provide a light, non-greasy feel, making it a preferred ingredient in moisturizers, creams, and lotions.[4][5] Given these applications, the ability to synthesize glyceryl dicaprate with controlled purity and composition is a critical capability for formulation scientists.

Principles of Synthesis: Esterification

The core chemical reaction for producing glyceryl dicaprate is esterification, where a carboxylic acid (capric acid) reacts with an alcohol (glycerol) to form an ester and water. The reaction is reversible, and its equilibrium must be shifted toward the product side for a high yield. This is typically achieved by continuously removing the water produced during the reaction.[6][7]

Two primary catalytic strategies are employed:

  • Acid Catalysis: This conventional method uses strong acids like sulfuric acid or p-toluenesulfonic acid.[8] The catalyst protonates the carbonyl oxygen of the capric acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of glycerol. This process typically requires high temperatures (160-200°C) to achieve a reasonable reaction rate.[9][10] While effective, the high temperatures can lead to side reactions and darker-colored products, and the corrosive acid catalyst must be neutralized and removed during purification.[8]

  • Enzymatic Catalysis: This approach utilizes lipases, such as immobilized Rhizomucor miehei lipase (Lipozyme®), as biocatalysts.[7] Lipases offer high specificity, often selectively catalyzing esterification at the sn-1 and sn-3 positions of glycerol.[7] This method operates under much milder conditions (e.g., 25-80°C), minimizing by-product formation and energy consumption.[7][11] The synthesis can often be performed in a solvent-free system, aligning with the principles of green chemistry.[7][11]

Chemical Reaction Pathway

The direct esterification of glycerol with two moles of capric acid is illustrated below. The reaction produces a mixture of 1,2- and 1,3-glyceryl dicaprate and water.

G glycerol Glycerol (C3H8O4) glyceryl_dicaprate Glyceryl Dicaprate (C23H44O5) glycerol->glyceryl_dicaprate capric_acid 2x Capric Acid (C10H20O2) capric_acid->glyceryl_dicaprate catalyst Catalyst (Acid or Enzyme) catalyst->glyceryl_dicaprate Facilitates Reaction heat_vacuum Heat & Vacuum (Water Removal) heat_vacuum->glyceryl_dicaprate Drives Equilibrium water 2x Water (H2O)

Caption: Chemical esterification of glycerol and capric acid.

Protocol: Solvent-Free Enzymatic Synthesis

This protocol is based on the use of an immobilized lipase, which offers ease of separation from the reaction mixture and enhanced stability. It is an environmentally sustainable method that yields a high-purity product.[7]

Materials and Reagents
MaterialGradeSupplier Example
Glycerol (99%+)ReagentWako Pure Chemical Industries
Capric Acid (99%+)ReagentWako Pure Chemical Industries
Immobilized Rhizomucor miehei LipaseBiocatalystNovozymes (Lipozyme®)
n-HexaneACSSigma-Aldrich
Ethanol (95%)ACSSigma-Aldrich
PhenolphthaleinIndicatorSigma-Aldrich
0.1 N Potassium Hydroxide (KOH)VolumetricSigma-Aldrich
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer with heating mantle

  • Thermometer or thermocouple

  • Vacuum pump with cold trap

  • Condenser

  • Büchner funnel and filter paper

  • Rotary evaporator

Experimental Workflow Diagram

G start Start reactants 1. Charge Reactor - Glycerol (12.5 mmol) - Capric Acid (25 mmol) - Lipozyme® (4% w/w) start->reactants initial_rxn 2. Initial Reaction - Stir at 35°C - Normal Pressure - 1 Hour reactants->initial_rxn vacuum_rxn 3. Drive Equilibrium - Apply Vacuum (3 mm Hg) - Continue stirring at 35°C - 8-12 Hours initial_rxn->vacuum_rxn filtration 4. Catalyst Removal - Cool mixture - Filter to remove immobilized enzyme vacuum_rxn->filtration purification 5. Purification - Optional: Dissolve in Hexane - Wash with water to remove residual glycerol filtration->purification analysis 6. Characterization - Acid Value Titration - GC Analysis for Glyceride Content purification->analysis end End Product: Glyceryl Dicaprate analysis->end

Caption: Workflow for enzymatic synthesis of glyceryl dicaprate.

Step-by-Step Procedure
  • Reactor Setup: Assemble the three-neck flask with a magnetic stirrer, heating mantle, condenser, and thermometer.

  • Charging Reactants: Charge the flask with capric acid (e.g., 25 mmol) and glycerol (e.g., 12.5 mmol). This 2:1 molar ratio stoichiometrically favors the formation of diacylglycerols.[7]

  • Pre-heating: Begin stirring and heat the mixture to the target reaction temperature of 35°C. The temperature is kept low to maximize enzyme stability and prevent acyl migration, which could lead to triglyceride formation.[7]

  • Enzyme Addition: Once the temperature is stable, add the immobilized lipase (Lipozyme®), typically at a concentration of 4% based on the total weight of the reactants.[7]

  • Initial Reaction Phase: Allow the reaction to proceed for 1 hour at normal pressure. This initial phase allows for the formation of a small amount of water, which can help the enzyme achieve its maximal activity.[6]

  • Water Removal: After 1 hour, connect the vacuum pump to the condenser and slowly reduce the pressure to approximately 3 mm Hg.[7] This step is critical to remove the water formed during esterification, shifting the reaction equilibrium towards the synthesis of diacylglycerols.[6][7]

  • Reaction Monitoring: Continue the reaction under vacuum for 8-12 hours. The progress can be monitored by taking small aliquots over time and analyzing the acid value to determine the consumption of capric acid.[6] A consumption of over 95% indicates the reaction is nearing completion.[6]

  • Catalyst Recovery: Once the reaction is complete, cool the mixture to room temperature. The immobilized enzyme can be recovered by simple filtration for potential reuse.

  • Product Isolation: The resulting liquid is the crude glyceryl dicaprate product, which consists mainly of 1,3-dicaprin, with smaller amounts of monocaprin, tricaprin, and unreacted starting materials.[7]

Protocol: Acid-Catalyzed Direct Esterification

This method is a more traditional approach that is often used in industrial settings. It is faster but requires higher temperatures and more rigorous purification.

Materials and Reagents
  • Glycerol (99%+)

  • Capric Acid (99%+)

  • p-Toluenesulfonic acid (p-TSA) or Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Saturated Sodium Chloride (Brine) solution

Equipment
  • Reaction setup as described in section 3.2, but equipped for higher temperatures (up to 200°C).

  • Dean-Stark trap or equivalent setup for azeotropic water removal (optional, if using a water-carrying agent).

  • Separatory funnel.

Step-by-Step Procedure
  • Charging Reactants: Charge the reactor with glycerol, capric acid (e.g., 1:2 molar ratio), and the acid catalyst (e.g., 0.1-1.0% by weight of reactants).[8][9]

  • Heating and Water Removal: Heat the mixture with vigorous stirring to 160-195°C.[9] Water will begin to distill from the reaction mixture. Maintain the temperature and continue removing water until no more is collected, which typically takes several hours.

  • Reaction Completion: The reaction is considered complete when the acid value of the mixture stabilizes.

  • Crude Product: Cool the reaction mixture. The resulting product is a crude mixture containing glyceryl dicaprate, residual catalyst, unreacted starting materials, and color impurities.

Purification of Crude Glyceryl Dicaprate

Purification is essential to remove unreacted starting materials, catalyst residues, and by-products. The strategy depends on the synthesis method used.

Neutralization and Washing (for Acid-Catalyzed Product)
  • Neutralization: Dissolve the crude product in a non-polar solvent like hexane. Wash the organic solution with a 5% sodium bicarbonate solution to neutralize the acid catalyst. Repeat until the aqueous layer is no longer acidic.

  • Brine Wash: Wash the organic layer with a saturated brine solution to remove residual salts and water.[3]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

Removal of Unreacted Glycerol and Fatty Acids

Unreacted glycerol has very low volatility, while fatty acids and glycerides have high boiling points. Molecular distillation or short-path distillation under high vacuum is the preferred industrial method to separate these components.[8] For lab-scale purification, particularly for the enzymatic product, washing with water can remove the highly polar unreacted glycerol. Further purification can be achieved using column chromatography if very high purity is required.[12]

Characterization and Quality Control

Final product validation is crucial to ensure it meets the required specifications for its intended application.

Summary of Analytical Techniques
ParameterMethodPurposeReference
Acid Value TitrationMeasures residual free capric acid.[13]
Saponification Value TitrationIndicates the average molecular weight of the esters.[3]
Glyceride Content Gas Chromatography (GC)Quantifies the relative amounts of mono-, di-, and triglycerides.[3][14]
Structural ID FT-IR, LC-MSConfirms the chemical structure and identity of the product.[15]
Protocol: Determination of Acid Value
  • Accurately weigh approximately 1-2 g of the glyceryl dicaprate product into a flask.

  • Dissolve the sample in a neutralized solvent mixture (e.g., ethanol/ether).

  • Add a few drops of phenolphthalein indicator.

  • Titrate with a standardized 0.1 N KOH solution until a stable pink endpoint is reached.

  • The acid value is calculated based on the volume of KOH used.

Protocol: Analysis of Glyceride Content by GC
  • Derivatization: The sample is first derivatized (silylated) to make the glycerides volatile for GC analysis.

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for lipid analysis (e.g., phase G16) is used.[3]

  • Analysis: The derivatized sample is injected into the GC. The different glycerides (mono-, di-, tri-) will separate based on their boiling points and will be detected and quantified.

  • Quantification: The percentage of each glyceride is determined by comparing the peak areas to those of certified reference standards.[3]

Safety and Handling

  • Glycerol and Capric Acid: Generally considered low-hazard. Wear standard personal protective equipment (PPE), including safety glasses and gloves.

  • Acid Catalysts (H₂SO₄, p-TSA): These are corrosive. Handle with extreme care in a fume hood, using appropriate acid-resistant gloves and eye protection.

  • Solvents (Hexane, Ethanol): These are flammable. Work in a well-ventilated area or fume hood, away from ignition sources.

  • High Temperatures and Vacuum: Use appropriate glassware and ensure the system is assembled correctly to prevent implosion or thermal hazards.

Conclusion

The synthesis of glyceryl dicaprate can be effectively achieved through both enzymatic and traditional acid-catalyzed methods. The enzymatic, solvent-free approach offers a greener, more specific route to high-purity diacylglycerols under mild conditions, making it highly suitable for pharmaceutical and cosmetic applications where product quality is paramount. In contrast, acid catalysis provides a faster, more established industrial process. Proper purification and rigorous analytical characterization are critical to ensure the final product's composition and purity, enabling its successful application in advanced formulations.

References

  • Nitbani, F. O., et al. (2022). MODIFICATION OF α- GLYCEROL MONO CAPRATE SYNTHESIS FROM CAPRIC ACID. ResearchGate. Available at: [Link]

  • Máximo, F., et al. (2022). Biocatalytic intensified process for the synthesis of neopentyl glycol dicaprylate/dicaprate. ResearchGate. Available at: [Link]

  • Neopentyl Glycol Dicaprate: Unlocking the Potential in Skincare and Industry (2023). LinkedIn. Available at: [Link]

  • Google Patents (2021). CN112321422A - Preparation method of caprylic/capric acid mono-diglyceride.
  • Rosu, R., et al. (1999). Time course of esterification of glycerol with caprylic acid. ResearchGate. Available at: [Link]

  • Rosu, R., Yasui, M., Iwasaki, Y., & Yamane, T. (1999). Enzymatic synthesis of symmetrical 1,3-diacylglycerols by direct esterification of glycerol in solvent-free system. Journal of the American Oil Chemists' Society, 76(7), 839-843. Available at: [Link]

  • PubChem (2025). Glyceryl 2-caprate dicaprylate. National Center for Biotechnology Information. Available at: [Link]

  • Coronado, M., et al. (2019). Esterification of Free Fatty Acids with Glycerol within the Biodiesel Production Framework. MDPI. Available at: [Link]

  • PharmaCompass. Propylene glycol dicaprylate/dicaprate. Available at: [Link]

  • El-Mekkawi, S. A., et al. (2013). Production of mono-, di-, and triglycerides from waste fatty acids through esterification with glycerol. Scientific Research Publishing. Available at: [Link]

  • Inxight Drugs. GLYCERYL 1,2-DICAPRATE. National Center for Advancing Translational Sciences. Available at: [Link]

  • Nitbani, F. O. (2022). (Open Access) MODIFICATION OF α- GLYCEROL MONO CAPRATE SYNTHESIS FROM CAPRIC ACID. SciSpace. Available at: [Link]

  • Google Patents (2017). CN106699555A - Method for microwave synthesis of glyceryl caprylate-caprate.
  • Shete, A. S., et al. (2014). A novel solid self nano emulsifying drug delivery system. World Journal of Pharmaceutical Research. Available at: [Link]

  • Google Patents (2021). CN112939772A - Method for preparing glycerol diacetate.
  • USP (2025). Glyceryl Mono and Dicaprylocaprate. U.S. Pharmacopeia. Available at: [Link]

  • Paula's Choice (2017). What is Neopentyl Glycol Dicaprylate/Dicaprate?. Paula's Choice LLC. Available at: [Link]

  • Cosmetic Ingredient Review (2016). Safety Assessment of Monoalkylglycol Dialkyl Acid Esters as Used in Cosmetics. Available at: [Link]

  • ResearchGate (2011). Phase diagram of mixtures of glycerol monocaprylocaprate and glyceryl... ResearchGate. Available at: [Link]

  • U.Porto Inovação (2020). Process of separation and purification of glycerol derivatives. Available at: [Link]

  • Tan, H. W., et al. (2019). Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process. Frontiers in Chemistry. Available at: [Link]

  • Shanmughom, R., & Raghu, S. K. (2021). Purification strategies for crude glycerol: A transesterification derivative. AIP Conference Proceedings. Available at: [Link]

Sources

Application

Application Notes & Protocols: Enzymatic Synthesis of Glyceryl Dicaprate Using Lipase Catalysts

Introduction: The Strategic Advantage of Enzymatic Synthesis for Diacylglycerols Glyceryl dicaprate, a diacylglycerol (DAG) composed of a glycerol backbone esterified with two capric acid molecules, holds significant int...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Enzymatic Synthesis for Diacylglycerols

Glyceryl dicaprate, a diacylglycerol (DAG) composed of a glycerol backbone esterified with two capric acid molecules, holds significant interest in the pharmaceutical, nutraceutical, and food industries. Its applications range from serving as a structured lipid with potential health benefits to acting as a low-calorie fat substitute and an effective emulsifier.[1][2] Traditionally, chemical synthesis routes for such compounds require high temperatures and pressures, often leading to undesirable byproducts, color formation, and a lack of specificity.[3]

Enzymatic synthesis, employing lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3), offers a compellingly "green" and highly specific alternative.[3][4] These biocatalysts operate under mild conditions, minimizing energy consumption and thermal degradation of sensitive molecules.[1][5] Crucially, many lipases exhibit regioselectivity, preferentially catalyzing reactions at the sn-1 and sn-3 positions of the glycerol backbone. This specificity is paramount for producing 1,3-diacylglycerols, which possess distinct metabolic properties compared to their 1,2-isomers.[6][7]

This guide provides a comprehensive overview and detailed protocols for the synthesis of glyceryl dicaprate, focusing on the direct esterification of glycerol with capric acid using immobilized lipase catalysts. We will delve into the mechanistic underpinnings of lipase catalysis, explore the critical parameters that govern reaction efficiency and product yield, and provide robust protocols for synthesis and analysis.

Part 1: Theoretical Framework & Mechanistic Insights

The Lipase Catalytic Mechanism

Lipases belong to the α/β hydrolase fold superfamily and typically employ a catalytic triad of serine, histidine, and aspartate (or glutamate) in their active site.[4][8] The mechanism for esterification, the reverse of hydrolysis, proceeds through a two-step process:

  • Acylation: The serine's hydroxyl group, activated by the histidine-aspartate pair, performs a nucleophilic attack on the carbonyl carbon of the capric acid. This forms a tetrahedral intermediate which then collapses, releasing a water molecule and forming a covalent acyl-enzyme intermediate.[5][8]

  • Deacylation: A nucleophile, in this case, a hydroxyl group from glycerol, attacks the carbonyl carbon of the acyl-enzyme complex. This second tetrahedral intermediate collapses, releasing the ester product (monocaprate, and subsequently dicaprate) and regenerating the free enzyme for the next catalytic cycle.[5][9]

The low water content in the reaction medium is a critical factor that shifts the thermodynamic equilibrium from hydrolysis towards synthesis (esterification).[5][8]

The Significance of Immobilization

While free lipases can be used, their recovery from the reaction mixture is often difficult and costly. Immobilization of the lipase onto a solid support (e.g., macroporous acrylic resins, silica) offers several profound advantages for industrial and research applications:

  • Enhanced Stability: Immobilization often increases the thermal and pH stability of the enzyme.[10][11]

  • Ease of Separation: The catalyst can be easily removed from the product mixture by simple filtration, preventing protein contamination of the final product.

  • Catalyst Reusability: The immobilized enzyme can be recovered and reused for multiple reaction cycles, significantly reducing process costs.[12][13]

  • Process Control: Immobilized enzymes are well-suited for continuous processes in packed-bed reactors.[2]

A widely used and highly effective catalyst for this application is Novozym® 435, which is lipase B from Candida antarctica (CALB) immobilized on a macroporous acrylic resin.[1][14] CALB is known for its high stability and efficiency in esterification reactions.[1][15] Other common choices include Lipozyme® RM IM from Rhizomucor miehei, which is sn-1,3 specific.[2][6]

Key Reaction Parameters & Their Rationale

The success of the enzymatic synthesis hinges on the precise control of several interconnected parameters. Understanding their impact is crucial for optimizing the yield of glyceryl dicaprate.

  • Substrate Molar Ratio (Capric Acid:Glycerol): The stoichiometry of the reaction dictates a 2:1 molar ratio of capric acid to glycerol for the synthesis of a diacylglycerol. However, in practice, an excess of one substrate can be used to drive the reaction equilibrium towards product formation. For direct esterification, a molar ratio of 2:1 to 2.5:1 (capric acid:glycerol) is often optimal.[3][16]

  • Temperature: Temperature influences the reaction rate by affecting both enzyme activity and the viscosity of the reaction mixture. Lipases are generally active between 40°C and 80°C.[17] For many immobilized lipases like Novozym® 435, an optimal temperature range is 60-70°C.[1][18] Temperatures above this may lead to thermal denaturation and loss of enzyme activity.[17]

  • Enzyme Loading: This refers to the amount of catalyst used relative to the substrates. Higher enzyme loading can increase the reaction rate, but also the cost. A typical starting range is 5-15% (w/w) of the total substrate mass.[14][19]

  • Water Activity (a_w): Water is a product of the esterification reaction. Its accumulation can promote the reverse reaction (hydrolysis), thereby reducing the final yield.[5] While a minimal amount of water is necessary to maintain the enzyme's catalytically active conformation, its removal is critical.[17] This is often achieved by conducting the reaction under a vacuum or by using molecular sieves.[20][21]

  • Reaction System (Solvent vs. Solvent-Free): While organic solvents can reduce substrate viscosity and mitigate inhibition, solvent-free systems are increasingly preferred for their "green" credentials, reduced cost, and simplified downstream processing.[6][22] High temperatures (e.g., 60°C) are often sufficient to maintain a liquid, stirrable reaction mixture with medium-chain fatty acids like capric acid.

Part 2: Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis and analysis of glyceryl dicaprate.

Protocol 1: Solvent-Free Synthesis of Glyceryl Dicaprate

This protocol describes a standard batch reaction for producing glyceryl dicaprate using an immobilized lipase in a solvent-free environment.

Materials:

  • Glycerol (ACS grade or higher)

  • Capric Acid (≥98% purity)

  • Immobilized Lipase (e.g., Novozym® 435)

  • Round-bottom flask (e.g., 100 mL)

  • Magnetic stirrer with heating mantle

  • Magnetic stir bar

  • Vacuum pump and vacuum line connection

  • Temperature probe

Procedure:

  • Substrate Preparation: Accurately weigh glycerol and capric acid into the round-bottom flask. A typical starting point is a 2:1 molar ratio of capric acid to glycerol. For example, for a 50g scale reaction, use 31.0 g of capric acid (0.18 mol) and 8.3 g of glycerol (0.09 mol).

  • Enzyme Addition: Add the immobilized lipase. An enzyme loading of 10% (w/w) based on the total substrate mass is a robust starting point. In this example, add (31.0g + 8.3g) * 0.10 = 3.93 g of Novozym® 435.

  • Reaction Setup: Place the flask in the heating mantle on the magnetic stirrer. Insert the magnetic stir bar and the temperature probe. Connect the flask to a vacuum line.

  • Reaction Conditions:

    • Begin stirring at a moderate speed (e.g., 300-600 rpm) to ensure the mixture is homogenous.[18]

    • Increase the temperature to the desired setpoint, typically 60°C.[1][14]

    • Once the temperature is stable, apply a vacuum (e.g., 5 mmHg) to facilitate the removal of water produced during the esterification.[19][20]

  • Monitoring the Reaction: The reaction progress can be monitored by taking small aliquots (e.g., 100 µL) at regular time intervals (e.g., 1, 2, 4, 8, 12, 24 hours). Each aliquot should be immediately analyzed to determine the composition of mono-, di-, and triglycerides, as well as unreacted free fatty acids (see Protocol 2.2).

  • Reaction Termination & Catalyst Recovery: Once the reaction has reached the desired conversion (or equilibrium), turn off the heat and vacuum. Allow the mixture to cool slightly. The product mixture will be viscous. To facilitate separation, you can add a small amount of a solvent like hexane or isopropanol.

  • Catalyst Recovery: Separate the immobilized lipase from the liquid product mixture by simple filtration or decantation. The recovered lipase can be washed with a solvent (e.g., hexane) to remove residual oil, dried, and stored for reuse.

  • Product Purification (Optional): The crude product will be a mixture of unreacted substrates, monocaprate, dicaprate, and some tricaprin. For high-purity glyceryl dicaprate, further purification via molecular distillation or silica gel column chromatography is required.[1][14]

Protocol 2: Analysis of Reaction Products by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying the components of the reaction mixture. Gas chromatography (GC) is also widely used but often requires derivatization of the glycerides.[23]

Instrumentation & Columns:

  • HPLC system with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as glycerides lack a strong UV chromophore.[23]

  • Normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase Gradient (Illustrative Example): A gradient elution is typically required to separate compounds with a wide range of polarities (glycerol, free fatty acids, MAG, DAG, TAG).

  • Solvent A: Hexane

  • Solvent B: Isopropanol

  • Solvent C: Acetic Acid (added at a small, constant percentage, e.g., 0.1%, to both A and B to improve peak shape)

Time (min)% Solvent A% Solvent B
0.0991
10.09010
20.07030
25.07030
25.1991
30.0991

Note: This gradient is illustrative and must be optimized for the specific column and instrument used.

Procedure:

  • Standard Preparation: Prepare individual standard solutions of capric acid, monocaprin, 1,3-dicaprin, 1,2-dicaprin, and tricaprin in a suitable solvent (e.g., hexane/isopropanol mixture) at known concentrations (e.g., 100, 250, 500, 1000 µg/mL).

  • Calibration: Inject the standards to determine their retention times and to construct calibration curves (peak area vs. concentration) for each component.

  • Sample Preparation: Take an aliquot of the reaction mixture (from Protocol 2.1) and dissolve it in the mobile phase solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared sample into the HPLC system.

  • Quantification: Identify the peaks in the sample chromatogram based on the retention times of the standards. Quantify the amount of each component (capric acid, monocaprin, dicaprin, tricaprin) using the calibration curves. The conversion and yield can then be calculated.

Part 3: Data Presentation & Visualization

Quantitative Data Summary

Effective optimization requires comparing results across different conditions. The following table provides a template for summarizing experimental outcomes.

Table 1: Influence of Reaction Parameters on Glyceryl Dicaprate Synthesis

RunTemp (°C)Molar Ratio (Acid:Gly)Enzyme Load (%)Time (h)Capric Acid Conversion (%)Dicaprate Yield (%)Monocaprate (%)Tricaprin (%)
1502:110875.255.118.31.8
2602:110888.568.415.64.5
3702:110885.163.216.85.1
4602.5:110892.372.513.16.7
5602:115895.674.814.26.6

Data are illustrative.

Visualization of Workflows and Mechanisms

Visual diagrams are essential for conveying complex processes and relationships clearly.

Esterification_Mechanism cluster_acylation Step 1: Acylation cluster_deacylation Step 2: Deacylation Lipase_SerOH Lipase-Ser-OH Tetrahedral1 Tetrahedral Intermediate 1 Lipase_SerOH->Tetrahedral1 CapricAcid Capric Acid (R-COOH) CapricAcid->Tetrahedral1 AcylEnzyme Acyl-Enzyme (Lipase-Ser-O-COR) Tetrahedral1->AcylEnzyme H2O_out H₂O Tetrahedral1->H2O_out release Glycerol Glycerol (Nucleophile) Tetrahedral2 Tetrahedral Intermediate 2 AcylEnzyme->Tetrahedral2 Glycerol->Tetrahedral2 Product Monocaprate (Product) Tetrahedral2->Product Lipase_Regen Regenerated Lipase-Ser-OH Tetrahedral2->Lipase_Regen release

Caption: Lipase-catalyzed esterification mechanism.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing A Weigh Glycerol & Capric Acid B Add Immobilized Lipase A->B C Heat & Stir (e.g., 60°C, 300 rpm) B->C D Apply Vacuum (Water Removal) C->D E Monitor Progress (Take Aliquots) D->E E->D Continue Reaction F Cool Reaction E->F Reaction Complete G Filter to Recover Lipase Catalyst F->G G->B Reuse Catalyst H Crude Product G->H I Product Analysis (HPLC/GC) H->I J Purification (Optional) H->J

Caption: Experimental workflow for glyceryl dicaprate synthesis.

Conclusion and Future Perspectives

The enzymatic synthesis of glyceryl dicaprate represents a powerful convergence of biocatalysis and lipid chemistry, offering a sustainable and highly selective manufacturing route. By carefully controlling key parameters such as temperature, substrate ratio, and water activity, researchers can achieve high yields of the desired diacylglycerol product. The use of robust immobilized lipases like Novozym® 435 not only simplifies the process but also makes it economically viable through catalyst reuse. The protocols outlined herein provide a solid foundation for researchers and drug development professionals to produce and analyze these valuable structured lipids, paving the way for their broader application in various industries.

References

  • Frontiers. (2020, May 18). Immobilized Lipase in the Synthesis of High Purity Medium Chain Diacylglycerols Using a Bubble Column Reactor: Characterization and Application. Available from: [Link]

  • ProQuest. (n.d.). Highly Efficient Production of Diacylglycerols via Enzymatic Glycerolysis Catalyzed by Immobilized MAS1-H108W Lipase. Available from: [Link]

  • MDPI. (2024, August 31). Immobilization of Lipase from Thermomyces Lanuginosus and Its Glycerolysis Ability in Diacylglycerol Preparation. Available from: [Link]

  • PubMed. (2020, May 19). Immobilized Lipase in the Synthesis of High Purity Medium Chain Diacylglycerols Using a Bubble Column Reactor: Characterization and Application. Available from: [Link]

  • Frontiers. (n.d.). Solvent-Free Lipase-Catalyzed Synthesis of Diacylgycerols as Low-Calorie Food Ingredients. Available from: [Link]

  • PubMed. (2005, January 15). Kinetic properties of turkey pancreatic lipase: a comparative study with emulsified tributyrin and monomolecular dicaprin. Available from: [Link]

  • ResearchGate. (2025, October 10). Highly Efficient Production of Diacylglycerols via Enzymatic Glycerolysis Catalyzed by Immobilized MAS1-H108W Lipase. Available from: [Link]

  • MDPI. (2025, April 27). Batch and Continuous Lipase-Catalyzed Production of Dietetic Structured Lipids from Milk Thistle, Grapeseed, and Apricot Kernel Oils. Available from: [Link]

  • Taylor & Francis Online. (1989). Selectivity is an Important Characteristic of Lipases (Acylglycerol Hydrolases). Available from: [Link]

  • AOCS. (2000). Synthesis of Medium-Chain Glycerides Using Lipase from Candida rugosa. Available from: [Link]

  • Lund University Research Portal. (2014). Effects of Regioselectivity and Lipid Class Specificity of Lipases on Transesterification, Exemplified by Biodiesel Production. Available from: [Link]

  • PubMed. (1987, November 16). Human gastric lipase. A kinetic study with dicaprin monolayers. Available from: [Link]

  • PMC. (n.d.). Effects of Regioselectivity and Lipid Class Specificity of Lipases on Transesterification, Exemplified by Biodiesel Production. Available from: [Link]

  • PubMed. (2000, May 15). Comparative fatty acid selectivity of lipases in esterification reactions with glycerol and diol analogues in organic media. Available from: [Link]

  • SciSpace. (n.d.). Synthesis of medium-chain glycerides using lipase from Candida rugosa. Available from: [Link]

  • AOCS. (1999). Enzymatic Synthesis of Symmetrical 1,3-Diacylglycerols by Direct Esterification of Glycerol in Solvent-Free System. Available from: [Link]

  • PMC. (n.d.). Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review. Available from: [Link]

  • ProQuest. (2014, February 26). Effects of Regioselectivity and Lipid Class Specificity of Lipases on Transesterification, Exemplified by Biodiesel Production. Available from: [Link]

  • ResearchGate. (2025, August 6). Biocatalytic intensified process for the synthesis of neopentyl glycol dicaprylate/dicaprate. Available from: [Link]

  • Kasetsart University. (2019). Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review. Available from: [Link]

  • PubMed. (2025, July 26). Novel lipase-catalyzed synthesis of structured lipids from DHA-enriched glycerides and capric acid. Available from: [Link]

  • Wiley Online Library. (n.d.). Lipase-Catalyzed Synthesis of Structured Triacylglycerides from 1,3-Diacylglycerides. Available from: [Link]

  • ResearchGate. (2026, February 15). Efficient and green esterification of glycerol with capric acid to medium chain glycerides catalyzed by two dimensional planar ZSM-5 directional immobilization of lipase. Available from: [Link]

  • MDPI. (2024, March 27). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. Available from: [Link]

  • ResearchGate. (2025, August 6). Enzymatic synthesis of symmetrical 1,3-diacylglycerols by direct esterification of glycerol in solvent-free system. Available from: [Link]

  • PubMed. (2025, February 6). Molecular docking simulation reveals the lipase-substrate binding mechanism in the enzymatic synthesis of diacylglycerol-enriched vegetable oils. Available from: [Link]

  • PMC. (2024, May 15). Lipase-catalyzed solvent-free synthesis of monoglycerides from biodiesel-derived crude glycerol: Optimized using response surface methodology. Available from: [Link]

  • Frontiers. (2021, December 6). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Available from: [Link]

  • SpringerLink. (2019). Kinetics and thermodynamics of lipase catalysed synthesis of propyl caprate. Available from: [Link]

  • Semantic Scholar. (2005, November 1). Kinetic study on lipase-catalyzed esterification in organic solvents. Available from: [Link]

  • ResearchGate. (n.d.). Chromatograms of Glyceryl caprylate at different concentrations on HSS.... Available from: [Link]

  • Studia UBB Chemia. (n.d.). LIPASE CATALYZED PARALLEL KINETIC RESOLUTION OF IBUPROFEN. Available from: [Link]

  • PMC. (n.d.). Lipase-catalyzed Reactions at Interfaces of Two-phase Systems and Microemulsions. Available from: [Link]

  • ResearchGate. (n.d.). Enzymatic reaction of a lipase catalyzing hydrolysis or synthesis of a triacylglycerol substrate. Available from: [Link]

  • Publikace UTB. (n.d.). DEVELOPMENT OF AN HPLC METHOD FOR THE DETERMINATION OF GLYCEROL OXIDATION PRODUCTS. Available from: [Link]

  • PMC. (2025, May 31). Simple and Effective HPLC Method for Elucidating Glycerol Oxidation Products. Available from: [Link]

Sources

Method

Advanced Protocols for the Incorporation of Glyceryl Dicaprate in Cosmetic Emulsions

Part 1: Introduction & Material Science The Molecule: Glyceryl Dicaprate Glyceryl Dicaprate (GD) is a diester of glycerin and capric acid (decanoic acid). Unlike its widely used cousins—Glyceryl Caprylate (monoester, ant...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Material Science

The Molecule: Glyceryl Dicaprate

Glyceryl Dicaprate (GD) is a diester of glycerin and capric acid (decanoic acid). Unlike its widely used cousins—Glyceryl Caprylate (monoester, antimicrobial) or Caprylic/Capric Triglyceride (neutral oil)—Glyceryl Dicaprate occupies a unique functional niche. It acts as a polar oil and a low-HLB co-emulsifier.

In commercial supply, GD rarely exists as a 100% pure isolate. It is typically found in fractional distillates described as Glyceryl Caprylate/Caprate or Glyceryl Dilaurate/Dicaprate. For the purpose of this protocol, we focus on the specific behaviors of the C10 diester species .

Physicochemical Profile

To formulate effectively, one must understand the thermodynamic and kinetic boundaries of the material.

PropertyValue / CharacteristicImpact on Formulation
Chemical Structure Diglyceride (Glycerol + 2 Capric Acid chains)Amphiphilic but predominantly lipophilic.
HLB (Calculated) ~3.5 – 4.0Acts as a W/O emulsifier or O/W co-emulsifier.
Melting Point 35°C – 40°C (varies by purity)Semi-solid at room temp; requires heating for incorporation.
Solubility Soluble in oils, ethanol, glycols. Insoluble in water.[1][2]Must be added to the oil phase.
Crystallization Polymorphic (Alpha/Beta forms)Can cause graininess if cooled too slowly.
Mechanism of Action
  • Lamellar Gel Stabilization: In O/W emulsions, GD inserts itself into the surfactant bilayer (liquid crystal phase), thickening the interface and reducing evaporation rates.

  • Penetration Enhancement: The medium-chain fatty acid tails (C10) moderately disrupt the stratum corneum lipid packing, enhancing the delivery of co-formulated actives [1].

Part 2: Incorporation Protocols

This guide presents three distinct methods for incorporating Glyceryl Dicaprate, selected based on the desired final product rheology and stability profile.

Method A: Standard Hot Process (Macro-Emulsions)

Best for: Rich night creams, barrier repair lotions, and high-viscosity systems.

The Challenge: Ensuring GD does not crystallize independently of the other waxes, which leads to "grainy" textures over time. The Solution: Co-melting with high-HLB emulsifiers to force integration into the interfacial film.

Protocol A: Step-by-Step
  • Oil Phase Preparation (75°C):

    • Weigh Glyceryl Dicaprate (2.0% - 5.0%).

    • Combine with high-melting waxes (e.g., Cetearyl Alcohol) and primary high-HLB emulsifiers (e.g., PEG-100 Stearate or Polyglyceryl-3 Methylglucose Distearate).

    • Critical Step: Heat to 75°C. Ensure GD is fully molten and miscible. If the oil phase appears cloudy, increase temp to 80°C.

  • Aqueous Phase Preparation (75°C):

    • Dissolve water-soluble humectants and thickeners (Xanthan Gum, Carbomer).

    • Heat to 75°C.

  • Emulsification:

    • Slowly add the Oil Phase to the Water Phase under high-shear homogenization (3000–5000 RPM).

    • Homogenize for 5 minutes.

  • Controlled Cooling (The "Annealing" Phase):

    • Switch to low-shear planetary mixing.

    • Cool at a rate of 1°C per minute.

    • Critical Step: At 45°C (just above GD's crystallization point), add sensitive actives.

    • Continue mixing until 25°C.

Visualizing the Process Flow (Method A):

HotProcess Start Start: Weigh Ingredients OilPhase Oil Phase: GD + Waxes + Emulsifiers Heat to 75°C Start->OilPhase WaterPhase Water Phase: Water + Humectants Heat to 75°C Start->WaterPhase Emulsify High Shear Homogenization (3000 RPM, 5 mins) OilPhase->Emulsify WaterPhase->Emulsify Cooling Controlled Cooling (1°C/min) Emulsify->Cooling AddActives Add Thermolabile Actives (at 45°C) Cooling->AddActives Temp < 45°C FinalCheck QC: Microscopy & Viscosity AddActives->FinalCheck

Caption: Workflow for Hot Process incorporation ensuring co-crystallization of Glyceryl Dicaprate with structural waxes.

Method B: Low-Energy Microemulsion (Translucent Systems)

Best for: Serums, sprays, and active delivery systems.

The Challenge: GD is lipophilic and will cause turbidity in high-water systems.[3] The Solution: Utilizing a surfactant system with a specific packing parameter (like Polysorbate 80 or PEG-40 Hydrogenated Castor Oil) to solubilize GD into swollen micelles.

Protocol B: Step-by-Step
  • Solubilization Phase:

    • Mix Glyceryl Dicaprate (0.5% - 1.0%) with a Solubilizer (Ratio 1:3 to 1:5 depending on the solubilizer).

    • Recommended Solubilizer: PEG-40 Hydrogenated Castor Oil or Polyglyceryl-10 Laurate.

    • Heat gently to 40°C to ensure a homogeneous isotropic liquid.

  • Aqueous Titration:

    • Place the surfactant/lipid mixture under a propeller mixer (medium speed).

    • Add water dropwise initially.

    • Observation: The mixture will pass through a gel phase (high viscosity) before breaking into a clear microemulsion.

  • Stabilization:

    • Once 50% of the water is added, the remaining water can be added faster.

    • Adjust pH to 5.5–6.5.

Method C: Lamellar Gel Network Booster

Best for: Derma-cosmetics requiring prolonged hydration.

Glyceryl Dicaprate can be used to "swell" the lamellar bilayers formed by Steareth-2 and Steareth-21 (or similar pairs).

  • Ratio Calculation: Use a ratio of 1:1:2 (Steareth-2 : Steareth-21 : Glyceryl Dicaprate).

  • Processing: Follow Method A, but extend the homogenization time at 60°C.

  • Result: The GD molecules align between the surfactant tails, increasing the flexibility of the bilayer and improving the sensory profile (reducing the "soapy" feel of stearates).

Mechanism of Lamellar Insertion:

LamellarStructure cluster_bilayer Lamellar Bilayer Structure Surfactant Surfactant Head Group (Hydrophilic) LipidTail Fatty Acid Tail (Lipophilic) Surfactant->LipidTail WaterLayer Water Layer WaterLayer->Surfactant Hydration GD Glyceryl Dicaprate (Co-Surfactant) LipidTail->GD GD->LipidTail Intercalation

Caption: Schematic of Glyceryl Dicaprate intercalating into surfactant bilayers, increasing membrane flexibility and stability.

Part 3: Quality Control & Troubleshooting

Self-Validating Checks

Every batch utilizing Glyceryl Dicaprate must undergo these specific checks to ensure the diester has not destabilized the system.

  • Polarized Light Microscopy (PLM):

    • Procedure: Place a drop of emulsion on a slide. View under 400x with cross-polarizers.

    • Pass Criteria: Uniform "Maltese Cross" structures (lamellar liquid crystals) or uniform droplet dispersion.

    • Fail Criteria: Large, bright, needle-like crystals. This indicates GD has crystallized out of the oil phase (Phase Separation imminent).

  • Centrifugation Stress Test:

    • Procedure: 3000 RPM for 30 minutes at 25°C.

    • Pass Criteria: No oil pooling at the top.

Troubleshooting Table
IssueRoot CauseCorrective Action
Grainy Texture GD crystallized independently.Increase cooling time (slower ramp). Add 1% Lecithin to inhibit crystal growth.
Phase Separation HLB shift. GD lowered the system HLB too much.Increase the proportion of the high-HLB emulsifier (e.g., add 0.5% Polysorbate 60).
Thinning GD disrupted the polymer network.Increase Xanthan Gum or use a hydrophobically modified polymer (e.g., Acrylates/C10-30 Alkyl Acrylate Crosspolymer).

Part 4: References

  • Cosmetic Ingredient Review (CIR). (2022).[4] Safety Assessment of Glyceryl Diesters as Used in Cosmetics. Washington, DC.[4] [Link]

  • PubChem. (2023). Glyceryl 1,2-dicaprate Compound Summary. National Library of Medicine. [Link]

Sources

Application

Application Notes and Protocols for Encapsulating Hydrophobic Drugs in Glyceryl Dicaprate Matrices

Abstract This comprehensive guide provides detailed application notes and validated protocols for the successful encapsulation of hydrophobic active pharmaceutical ingredients (APIs) within glyceryl dicaprate matrices. I...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the successful encapsulation of hydrophobic active pharmaceutical ingredients (APIs) within glyceryl dicaprate matrices. It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique physicochemical properties of glyceryl dicaprate for enhanced drug delivery. This document delves into the causal relationships behind experimental choices, offering a framework for developing robust and effective lipid-based drug delivery systems. Key techniques, including hot-melt extrusion, melt granulation, and the formulation of solid lipid nanoparticles (SLNs) and self-emulsifying drug delivery systems (SEDDS), are presented with step-by-step methodologies.

Introduction: The Role of Glyceryl Dicaprate in Hydrophobic Drug Delivery

The oral delivery of hydrophobic drugs presents a significant challenge in pharmaceutical formulation due to their poor aqueous solubility, which often leads to low and variable bioavailability.[1] Lipid-based drug delivery systems (LBDDS) have emerged as a highly effective strategy to overcome these limitations.[2] Glyceryl dicaprate, a diester of glycerin with capric acid, is a key lipid excipient in this domain. Its utility stems from its biocompatibility, biodegradability, and ability to solubilize a wide range of lipophilic compounds.[3]

Glyceryl dicaprate serves as an excellent matrix former for several reasons:

  • Enhanced Solubility: It acts as a lipophilic solvent, pre-dissolving the hydrophobic API, thereby circumventing the dissolution-limiting step in the gastrointestinal tract.[1]

  • Controlled Release: The solid or semi-solid nature of formulations at physiological temperatures can be tailored to provide sustained or controlled drug release.

  • Biocompatibility: As a derivative of naturally occurring fatty acids and glycerol, it is generally recognized as safe (GRAS) and well-tolerated.[4]

  • Versatility in Formulation: Its physicochemical properties, including a relatively low melting point, make it amenable to various solvent-free manufacturing techniques such as hot-melt extrusion and melt granulation.[5]

This guide will explore the practical application of glyceryl dicaprate in creating advanced drug delivery systems.

Physicochemical Properties of Glyceryl Dicaprate

A thorough understanding of the physicochemical properties of glyceryl dicaprate is fundamental to designing and optimizing encapsulation processes. These properties dictate the processing parameters and the ultimate performance of the drug delivery system.

PropertyTypical ValueSignificance in Formulation
Melting Point ~25-35 °CDictates the processing temperature for melt-based techniques. A lower melting point reduces the risk of thermal degradation of the API.
HLB Value Low (lipophilic)Promotes the solubilization of hydrophobic drugs and the formation of the lipid matrix.
Viscosity (molten) Low to moderateAffects the ease of processing, such as pumping and mixing during hot-melt extrusion.
Solubility Insoluble in water; soluble in oils and organic solvents.Essential for its function as a lipid matrix and for solvent-based formulation methods if required.[6]
Crystallinity Can exist in different polymorphic formsInfluences drug loading, encapsulation efficiency, and the drug release profile.

Encapsulation Techniques and Protocols

This section provides detailed protocols for various techniques to encapsulate hydrophobic drugs in glyceryl dicaprate matrices.

Hot-Melt Extrusion (HME)

Hot-melt extrusion is a continuous, solvent-free process that utilizes heat and mechanical shear to disperse the API within the molten glyceryl dicaprate matrix at a molecular level, often forming a solid dispersion.[7] This technique is advantageous for enhancing the dissolution rate of poorly soluble drugs.[8]

Objective: To prepare a solid dispersion of a hydrophobic API in a glyceryl dicaprate matrix to enhance its dissolution profile.

Materials and Equipment:

  • Hydrophobic API

  • Glyceryl dicaprate

  • Optional: Plasticizer (e.g., a small percentage of a suitable surfactant)

  • Twin-screw extruder with a temperature-controlled barrel and die

  • Gravimetric feeder

  • Downstream cooling and pelletizing/film-forming equipment

Methodology:

  • Premixing: Accurately weigh the hydrophobic API and glyceryl dicaprate (and plasticizer, if used). A typical starting drug loading is 10-30% w/w. Blend the components thoroughly in a V-blender or a high-shear mixer for 15-20 minutes to ensure homogeneity.

  • Extruder Setup:

    • Set the temperature profile of the extruder barrel zones. The temperature should be gradually increased to just above the melting point of glyceryl dicaprate. A typical profile might be: Zone 1 (feeding): 30°C, Zone 2: 40°C, Zone 3: 50°C, Die: 55°C. The temperature should be optimized to ensure complete melting and mixing without causing API degradation.[9]

    • Set the screw speed. A starting point is typically 100-150 rpm. Higher screw speeds increase shear and mixing but may also increase the melt temperature.

  • Extrusion:

    • Calibrate the gravimetric feeder to deliver the premixed powder at a constant rate into the extruder.

    • Start the extruder and allow the system to reach a steady state, as indicated by a stable torque and die pressure.

    • Collect the extrudate as it exits the die. The extrudate can be cooled on a conveyor belt and then pelletized or shaped into films.

  • Downstream Processing: The cooled extrudate (pellets or films) can be further processed, for example, by milling and blending with other excipients for tableting or filling into capsules.

Causality and Rationale:

  • The twin-screw design provides efficient mixing and kneading, ensuring a uniform dispersion of the API in the molten lipid.[8]

  • The solvent-free nature of HME is particularly beneficial for moisture-sensitive APIs.[7]

  • The rapid cooling of the extrudate helps to "freeze" the API in an amorphous or finely dispersed state within the matrix, which enhances its dissolution rate.

Caption: Workflow for Hot-Melt Extrusion.

Melt Granulation

Melt granulation is a process where the glyceryl dicaprate acts as a molten binder to agglomerate the API and other excipients.[4] This technique is useful for improving the flow properties and compressibility of powders and can also be used to prepare sustained-release formulations.[5]

Objective: To prepare granules of a hydrophobic API with improved flowability and dissolution characteristics using glyceryl dicaprate as a meltable binder.

Materials and Equipment:

  • Hydrophobic API

  • Glyceryl dicaprate (as the binder)

  • Filler (e.g., microcrystalline cellulose, lactose)

  • High-shear mixer/granulator with a temperature-controlled jacket

Methodology:

  • Blending: Place the accurately weighed hydrophobic API and filler into the bowl of the high-shear granulator. Blend the powders at a low speed for 5-10 minutes to achieve a uniform mixture.

  • Heating and Granulation:

    • While blending, gradually increase the temperature of the jacket to above the melting point of glyceryl dicaprate (e.g., 40-50°C).

    • Add the solid glyceryl dicaprate to the powder blend. As the temperature increases, the glyceryl dicaprate will melt and act as a granulating liquid, causing the powder particles to agglomerate.[10]

    • Continue mixing at a moderate speed until granules of the desired size and consistency are formed. The endpoint can be determined by visual inspection or by monitoring the power consumption of the mixer.

  • Cooling and Solidification: Turn off the heat and continue to mix at a low speed to allow the granules to cool and solidify. Alternatively, the granules can be discharged onto a tray to cool at room temperature.[4]

  • Sizing: Once cooled, pass the granules through a sieve of appropriate mesh size to obtain a uniform particle size distribution.

Causality and Rationale:

  • The molten glyceryl dicaprate wets the surface of the powder particles, forming liquid bridges that solidify upon cooling to create robust granules.

  • This solvent-free method is advantageous for water-sensitive drugs.[5]

  • The distribution of the API within the lipid matrix can be controlled to achieve either immediate or sustained release, depending on the formulation composition.

Caption: Workflow for Melt Granulation.

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids, offering advantages such as controlled drug release and improved stability.[11][12] Glyceryl dicaprate can be a component of the lipid matrix in SLNs.

Objective: To prepare SLNs encapsulating a hydrophobic API with glyceryl dicaprate as a key lipid component.

Materials and Equipment:

  • Hydrophobic API

  • Glyceryl dicaprate (and potentially another solid lipid like glyceryl behenate to modify properties)

  • Surfactant (e.g., Polysorbate 80, Poloxamer 188)

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer (optional, for smaller particle sizes)

  • Purified water

Methodology:

  • Preparation of Lipid Phase: Melt the glyceryl dicaprate (and any other lipids) in a beaker at a temperature 5-10°C above the melting point of the lipid with the highest melting point. Dissolve the hydrophobic API in the molten lipid under continuous stirring.[13]

  • Preparation of Aqueous Phase: Heat the purified water containing the dissolved surfactant to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer at a high speed (e.g., 10,000-15,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.[14]

  • Homogenization (Optional): For smaller and more uniform particle sizes, pass the hot pre-emulsion through a high-pressure homogenizer for several cycles at a pressure of 500-1500 bar.[11]

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. The lipid droplets will solidify, forming the SLNs.

  • Purification (Optional): The SLN dispersion can be purified to remove excess surfactant by methods such as dialysis or centrifugation.

Causality and Rationale:

  • The high-shear and high-pressure homogenization provides the energy required to break down the lipid phase into nanometer-sized droplets.

  • The surfactant adsorbs at the oil-water interface, stabilizing the droplets and preventing their coalescence.

  • The rapid cooling of the nanoemulsion leads to the crystallization of the lipid, entrapping the API within the solid matrix.[13]

Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[1][15]

Objective: To develop a liquid SEDDS formulation for a hydrophobic API to enhance its solubility and oral absorption.

Materials and Equipment:

  • Hydrophobic API

  • Glyceryl dicaprate (as the oil phase)

  • Surfactant (e.g., Cremophor EL, Tween 80)[16]

  • Co-surfactant/Co-solvent (e.g., Transcutol, Propylene glycol)

  • Vortex mixer or magnetic stirrer

Methodology:

  • Excipient Screening:

    • Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable excipients.

    • Construct pseudo-ternary phase diagrams to identify the concentration ranges of the components that will result in a stable and efficient self-emulsifying system.

  • Formulation Preparation:

    • Accurately weigh the glyceryl dicaprate, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture to a slightly elevated temperature (e.g., 40°C) to reduce viscosity and facilitate mixing.

    • Add the accurately weighed API to the excipient mixture.

    • Vortex or stir the mixture until the API is completely dissolved and the solution is clear and homogenous.[3]

  • Characterization of Self-Emulsification:

    • Add a small amount (e.g., 1 mL) of the prepared SEDDS formulation to a larger volume (e.g., 250 mL) of purified water or a relevant buffer in a glass beaker with gentle stirring.

    • Visually observe the formation of the emulsion. A rapid formation of a clear or slightly bluish-white emulsion indicates good self-emulsifying properties.

    • Measure the droplet size of the resulting emulsion using a particle size analyzer.

Causality and Rationale:

  • The combination of oil, surfactant, and co-surfactant reduces the interfacial tension between the oil and aqueous phases, facilitating the spontaneous formation of an emulsion.

  • The small droplet size of the resulting emulsion provides a large surface area for drug absorption in the gastrointestinal tract.[17]

  • The pre-dissolved state of the drug in the SEDDS formulation enhances its in-vivo dissolution.

Characterization of Glyceryl Dicaprate-Based Formulations

Thorough characterization is essential to ensure the quality, stability, and performance of the encapsulated drug product.

ParameterMethod(s)Purpose
Drug Loading & Encapsulation Efficiency High-Performance Liquid Chromatography (HPLC) after extraction of the drug.To quantify the amount of drug encapsulated within the lipid matrix.
Particle Size and Size Distribution Dynamic Light Scattering (DLS), Laser Diffraction.To determine the size of the particles/droplets, which influences bioavailability and stability.
Zeta Potential Electrophoretic Light Scattering.To assess the surface charge of the particles, which is an indicator of colloidal stability.
Morphology Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM).To visualize the shape and surface characteristics of the particles.
Thermal Analysis Differential Scanning Calorimetry (DSC).To investigate the melting behavior and crystallinity of the lipid matrix and the physical state of the encapsulated drug.
In Vitro Drug Release USP Dissolution Apparatus (e.g., paddle or basket method), Dialysis bag method.To evaluate the rate and extent of drug release from the formulation over time.[3]
Protocol: Determination of Encapsulation Efficiency by HPLC

Objective: To quantify the amount of hydrophobic drug encapsulated in a glyceryl dicaprate matrix.

Methodology:

  • Separation of Free Drug: Disperse a known amount of the formulation in a suitable aqueous medium. Separate the free, unencapsulated drug from the encapsulated drug. This can be achieved by centrifugation or ultrafiltration.[3]

  • Quantification of Free Drug: Analyze the supernatant or filtrate for the concentration of the free drug using a validated HPLC method.

  • Quantification of Total Drug: Dissolve a known amount of the formulation in a solvent that dissolves both the drug and the lipid matrix (e.g., a mixture of an organic solvent and the mobile phase). Analyze this solution by HPLC to determine the total drug content.

  • Calculation:

    • Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading (%) = [(Total Drug - Free Drug) / Total weight of the formulation] x 100

Protocol: In Vitro Drug Release Study

Objective: To assess the in vitro release profile of a hydrophobic drug from a glyceryl dicaprate-based formulation.

Methodology:

  • Apparatus Setup: Use a USP Dissolution Apparatus II (Paddle Method). The dissolution medium should be a buffer that mimics physiological conditions (e.g., phosphate buffer pH 6.8) and should contain a surfactant (e.g., sodium dodecyl sulfate) to ensure sink conditions for the hydrophobic drug. Maintain the temperature at 37 ± 0.5°C.

  • Sample Introduction: Place a known amount of the formulation (e.g., granules, pellets, or a capsule containing the formulation) into the dissolution vessel.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample of the dissolution medium.[3]

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.[3]

  • Sample Analysis: Filter the collected samples and analyze the drug concentration using a validated analytical method such as HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

References

  • SpecialChem. (2024).
  • Al-Kassas, R., & Al-Gohary, O. (2004). SOLID LIPID NANOPARTICLES- EFFECT OF LIPID MATRIX AND SURFACTANT ON THEIR PHYSICAL CHARACTERISTICS. Iraqi Journal of Pharmaceutical Sciences.
  • Perinelli, D. R., et al. (2020). Self-Emulsifying Drug Delivery Systems: Hydrophobic Drug Polymer Complexes Provide a Sustained Release in Vitro. Pharmaceutics, 12(11), 1049.
  • Mishra, V., et al. (2020). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of Drug Delivery Science and Technology, 58, 101759.
  • BenchChem. (2025).
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  • Delta Formulations. (2020). Formulation Development for Sustained Release of Solid Lipid Micro-particles and Solid Dispersions using Spray Congealing.
  • Zafeiri, I., et al. (2021). Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active. University of Birmingham.
  • Patel, D., & Patel, N. (2022). Self-Emulsifying Drug Delivery Systems: Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. Pharmaceutics, 14(1), 163.
  • Zanchetta, B., et al. (2015). Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development. Journal of Advanced Chemical Engineering, 5(3), 130.
  • Wibel, R., et al. (2024). RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation. Journal of Pharmaceutical and Biomedical Analysis, 243, 116035.
  • Steppert, P., et al. (2024).
  • Thomas, A. L. (2021). Lipids for Self-Emulsifying Drug Delivery Systems. Pharmaceutical Technology, 45(11).
  • Liu, Y., & Sun, M. (2020). Mitigating the Effect of Surfactants in Sample Preparation of a Phospholipid Formulation for Impurities Analysis by Reversed-Phase Liquid Chromatography.
  • Creative Biolabs. (n.d.). Self-emulsifying Drug Delivery System (SEEDS).
  • Elmowafy, M., et al. (2024). Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. Molecules, 29(23), 5432.
  • Elmowafy, M., & Al-Sanea, M. M. (2021). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. Pharmaceutics, 13(9), 1477.
  • Rabišková, M., & Vetchý, D. (2010). Hot-melt extrusion. Česká a Slovenská farmacie, 59(1), 17-23.
  • Bertoni, S., et al. (2019). Spray Congealing: An Emerging Technology to Prepare Solid Dispersions with Enhanced Oral Bioavailability of Poorly Water Soluble Drugs. Molecules, 24(19), 3471.
  • Cheméo. (n.d.). Glycerol, 1,3-dicaprinate, 2-OTMS - Chemical & Physical Properties.
  • ResearchGate. (2022).
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  • National Center for Biotechnology Information. (n.d.).
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  • Shah, N. H., et al. (2011). Strategies to Formulate Lipid-based Drug Delivery Systems. Pharmaceutical Technology, 35(5), 76-85.
  • Johnson, W., Jr, et al. (2016). Safety Assessment of Monoalkylglycol Dialkyl Acid Esters as Used in Cosmetics. International Journal of Toxicology, 35(1_suppl), 5S-21S.
  • GMP Insiders. (2025).
  • Vaka, S. R. K., et al. (2022). Hot melt extrusion: A single-step continuous manufacturing process for developing amorphous solid dispersions of poorly soluble drug. GSC Biological and Pharmaceutical Sciences, 21(2), 173-185.
  • Bertoni, S., et al. (2019). Spray Congealing: An Emerging Technology to Prepare Solid Dispersions with Enhanced Oral Bioavailability of Poorly Water Soluble Drugs. Molecules, 24(19), 3471.
  • MDPI. (2021). Spray Congealing Technology.
  • Thermo Fisher Scientific. (2024).
  • Shah, V. P., et al. (2018). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. Dissolution Technologies, 25(4), 6-11.
  • ResearchGate. (n.d.). Scheme of the spray congealing technology and process stages.
  • PermeGear. (n.d.). DEVELOPING AN IN VITRO RELEASE TESTING (IVRT)
  • Kolan, K., et al. (2023).
  • The Good Scents Company. (n.d.).
  • Gattefossé. (2024).
  • Gattefossé. (n.d.).
  • Le, T. H. T., et al. (2024). Exploring novel type of lipid-bases drug delivery systems that contain one lipid and one water-soluble surfactant only. Journal of Drug Delivery Science and Technology, 97, 105697.
  • Date, A. A., & Nagarsenker, M. S. (2007). Lipid-Based Drug Delivery Systems. Critical Reviews in Therapeutic Drug Carrier Systems, 24(6).
  • Anderson, B. C. (2019).
  • Souto, E. B., et al. (2011). Physicochemical and morphological characterizations of glyceryl tristearate/castor oil nanocarriers prepared by the solvent diffusion method. Journal of Liposome Research, 21(2), 127-135.
  • Li, Y., et al. (2021). In vitro release testing method development for long-acting injectable suspensions. International Journal of Pharmaceutics, 607, 121015.
  • Pradip, P., et al. (2015). novel solid self nano emulsifying drug delivery system. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 4(1), 1812-1830.
  • Anderson, B. C. (n.d.).
  • Martin, C. (2017). Twin-Screw Melt Granulation for Oral Solid Pharmaceutical Products. Pharmaceutics, 9(2), 19.
  • Szymańska, E., et al. (2023). Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles. Pharmaceutics, 15(2), 511.
  • SpecialChem. (2023).
  • Kumar, S., & Singh, S. (2014). Optimizing oral drug delivery using lipid based formulations. Journal of Acute Disease, 3(3), 175-181.
  • ABITEC Corporation. (2018). Advanced Lipid-Based Drug Delivery Systems: Solid Lipid Nanoparticles & Nanostructured Lipid Carriers.

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Method

Topic: Microwave-Assisted Synthesis of High-Purity Glyceryl Dicaprate

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract Glyceryl dicaprate, a di-ester of glycerol and capric acid, is a critical excipient in the pharmaceutical and cosm...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceryl dicaprate, a di-ester of glycerol and capric acid, is a critical excipient in the pharmaceutical and cosmetic industries, valued for its properties as a solubilizer, emulsifier, and penetration enhancer.[1][2][3] Achieving high purity is paramount for its application in drug delivery systems, where impurities can affect stability, bioavailability, and safety.[2] Traditional synthesis methods involving conventional heating are often slow and energy-intensive, leading to a broader range of byproducts.[4] This application note details a robust and highly efficient protocol for the synthesis of high-purity glyceryl dicaprate utilizing microwave-assisted organic synthesis (MAOS). The MAOS approach dramatically reduces reaction times, improves yields, and offers superior control over the reaction, aligning with the principles of green chemistry.[5][6][7] We provide a comprehensive, step-by-step methodology from reaction setup to purification and final analytical validation.

Introduction: The Case for Microwave-Assisted Synthesis

Glyceryl dicaprate is a key component in lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS), which enhance the solubility and bioavailability of poorly water-soluble drugs.[2] Conventional esterification is an equilibrium-limited reaction that typically requires high temperatures and long reaction times to achieve satisfactory conversion.[1] This prolonged exposure to heat can lead to the formation of undesirable byproducts, including colored impurities and isomeric variations, complicating the purification process.

Microwave-assisted organic synthesis (MAOS) presents a powerful alternative. Unlike conventional heating which relies on slow thermal conduction, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[5][6] This efficient energy transfer mechanism offers several distinct advantages for the esterification of glycerol and capric acid:

  • Dramatically Reduced Reaction Times: Reactions that take several hours with conventional heating can often be completed in minutes using microwave irradiation.[4][8][9]

  • Increased Reaction Rates and Yields: The rapid heating and ability to safely reach higher temperatures and pressures accelerate the reaction rate, pushing the equilibrium towards the product side.[5][10]

  • Improved Purity Profile: Shorter reaction times and more uniform heating minimize the thermal stress on reactants and products, reducing the formation of degradation byproducts.[6]

  • Energy Efficiency: By heating only the reaction vessel contents, MAOS is significantly more energy-efficient than heating a large oil bath or mantle.[7][11]

Reaction Mechanism and Stoichiometry

The synthesis of glyceryl dicaprate is an acid-catalyzed esterification, a type of nucleophilic acyl substitution. The reaction proceeds by protonating the carbonyl oxygen of capric acid, which enhances the electrophilicity of the carbonyl carbon. A hydroxyl group from the glycerol molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.

To favor the formation of the diester, a molar ratio of approximately 2:1 of capric acid to glycerol is employed. Using a slight excess of capric acid can help drive the reaction to completion, with the unreacted acid being removed during the purification stage.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is designed for a standard laboratory microwave synthesis reactor. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentGradeSupplier Example
Glycerol (Anhydrous, ≥99.5%)ACS ReagentSigma-Aldrich
Capric Acid (≥98%)ReagentPlus®Sigma-Aldrich
p-Toluenesulfonic acid monohydrate (PTSA)≥98.5%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher Scientific
Ethyl AcetateHPLC GradeFisher Scientific
HexaneHPLC GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentVWR
Silica Gel60 Å, 230-400 meshMilliporeSigma
Equipment
  • Microwave Synthesis Reactor (e.g., CEM Discover, Anton Paar Monowave)

  • 10 mL or 35 mL microwave reaction vessel with a magnetic stir bar

  • Rotary Evaporator

  • Separatory Funnel (250 mL)

  • Glass Chromatography Column

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 35 mL microwave reaction vessel, combine:

    • Glycerol (1.00 g, ~10.86 mmol)

    • Capric Acid (3.92 g, ~22.75 mmol, 2.1 eq.)

    • p-Toluenesulfonic acid monohydrate (PTSA) (0.10 g, ~0.53 mmol, ~5 mol%)

    • Add a magnetic stir bar.

  • Microwave Reactor Setup:

    • Seal the reaction vessel securely with the appropriate cap.

    • Place the vessel inside the microwave cavity.

    • Set the reaction parameters as follows (Note: parameters may need optimization based on the specific reactor model):

      • Power: Dynamic (Maximum power set to 200 W)

      • Temperature: 160 °C (monitored by IR sensor)

      • Hold Time: 15 minutes

      • Pressure: Maximum 250 psi

      • Stirring: High

  • Reaction Execution:

    • Start the microwave program. The reactor will ramp to the set temperature and hold for the specified time.

    • After the reaction is complete, allow the vessel to cool to a safe temperature (<50 °C) before removal.

Work-up and Purification
  • Catalyst Neutralization:

    • Dilute the cooled reaction mixture with 50 mL of ethyl acetate.

    • Transfer the solution to a 250 mL separatory funnel.

    • Wash the solution sequentially with:

      • 50 mL of saturated sodium bicarbonate (NaHCO₃) solution. (CAUTION: CO₂ evolution).

      • 50 mL of deionized water.

      • 50 mL of brine.

    • Repeat the NaHCO₃ wash if the aqueous layer is still acidic (test with pH paper).

  • Drying and Solvent Removal:

    • Drain the organic layer into an Erlenmeyer flask.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Decant or filter the solution to remove the drying agent.

    • Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

  • Chromatographic Purification:

    • Prepare a silica gel column using a hexane:ethyl acetate (9:1 v/v) slurry.

    • Dissolve the crude oil in a minimal amount of the mobile phase.

    • Load the sample onto the column.

    • Elute the column with a hexane:ethyl acetate gradient, starting with 9:1 and gradually increasing the polarity to 8:2.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify and combine the fractions containing the pure glyceryl dicaprate. The diester will elute after unreacted capric acid and before the monoglyceride.

    • Combine the pure fractions and remove the solvent via rotary evaporation to yield the final high-purity product.

Visualization of the Process

The overall workflow and the core chemical transformation are illustrated below.

Synthesis_Workflow Figure 1: Overall Workflow for Synthesis and Purification cluster_reactants Reactants & Catalyst cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_final Final Product & Analysis Glycerol Glycerol Reactor Microwave Reactor (160°C, 15 min) Glycerol->Reactor CapricAcid Capric Acid CapricAcid->Reactor Catalyst PTSA Catalyst Catalyst->Reactor Crude Crude Product Reactor->Crude Neutralize Neutralization (NaHCO3 Wash) Crude->Neutralize Extract Solvent Extraction Neutralize->Extract Chromatography Silica Gel Chromatography Extract->Chromatography PureProduct High-Purity Glyceryl Dicaprate Chromatography->PureProduct Analysis QC Analysis (HPLC, GC-MS, FT-IR) PureProduct->Analysis

Caption: Workflow from raw materials to final QC analysis.

Esterification_Mechanism Figure 2: Simplified Acid-Catalyzed Esterification Reactants Capric Acid + Glycerol Protonation Protonation of Carbonyl (H+ from Catalyst) Reactants->Protonation  Step 1 Attack Nucleophilic Attack by Glycerol OH Protonation->Attack  Step 2 Intermediate Tetrahedral Intermediate Formation Attack->Intermediate  Step 3 Elimination Elimination of H2O Intermediate->Elimination  Step 4 Product Glyceryl Ester + H+ Elimination->Product  Step 5

Caption: Key steps in the acid-catalyzed esterification mechanism.

Characterization and Quality Control

To validate the purity and identity of the synthesized glyceryl dicaprate, a suite of analytical techniques should be employed.

TechniqueParameterExpected Result / Specification
HPLC-ELSD/CAD Purity Assay> 99.0% Glyceryl Dicaprate
GC-MS Identity & Impurity ProfileMass spectrum consistent with C₂₃H₄₄O₅.[12] Confirmation of capric acid chains. Absence of mono- and tricaprate.
FT-IR Functional GroupsStrong C=O stretch at ~1740 cm⁻¹ (ester). Broad O-H stretch (~3300 cm⁻¹) from starting materials should be absent or significantly diminished.
¹H NMR Structural ConfirmationSignals corresponding to the glycerol backbone protons and the aliphatic protons of the capric acid chains in the correct integration ratio.
Acid Value Residual Acidity< 1.0 mg KOH/g (Indicates removal of capric acid and catalyst).

Conclusion

The microwave-assisted protocol presented here offers a rapid, efficient, and green method for synthesizing high-purity glyceryl dicaprate. By significantly reducing reaction times and improving reaction control, this technique minimizes byproduct formation and simplifies purification. The detailed steps for synthesis, work-up, and analytical characterization provide a comprehensive guide for researchers and drug development professionals to produce high-quality glyceryl dicaprate suitable for demanding pharmaceutical applications. The adoption of MAOS technology can accelerate development timelines and contribute to more sustainable manufacturing practices in the pharmaceutical industry.

References

  • Excipient Market. (2026, February 20). GLYCERYL MONO AND DICAPRYLOCAPRATE Excipient Market. Available from: [Link]

  • Loupy, A., Petit, A., Ramdani, M., Yvanaeff, C., Majdoub, M., Labiad, B., & Villemin, D. (1992). The synthesis of esters under microwave irradiation using dry-media conditions. Canadian Journal of Chemistry. Available from: [Link]

  • Miles, W. H., & Dethoff, E. A. (2017). Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory. Science and Education Publishing. Available from: [Link]

  • Inxight Drugs. GLYCERYL 1,2-DICAPRATE. Available from: [Link]

  • Anveshana's International Publication. ANALYSIS OF ESTERIFICATION REACTION UNDER MICROWAVE IRRADIATION. Available from: [Link]

  • Kim, H., & Lee, S. (2008). Microwave-Assisted Esterification of Diverse Carboxylic Acids and Chiral Amino Acids. Synthetic Communications. Available from: [Link]

  • Calvo-Peña, C., et al. (2025, November 07). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available from: [Link]

  • Shchukina, A., et al. (2024, December 13). The Potential of Microwave Technology for Glycerol Transformation: A Comprehensive Review. MDPI. Available from: [Link]

  • Jiuan Chemical. (2024, February 04). 10 Secrets About Neopentyl Glycol Dicaprylate Dicaprate. Available from: [Link]

  • Google Patents. (2017). CN106699555A - Method for microwave synthesis of glyceryl caprylate-caprate.
  • ABITEC. Pharmaceutical EXCIPIENTS. Available from: [Link]

  • Ingham, C., & Winterburn, J. (2023). Determining the accuracy and suitability of common analytical techniques for sophorolipid biosurfactants. PMC. Available from: [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Available from: [Link]

  • Royal Society of Chemistry. (2022). Glycerol and microwave-assisted catalysis: recent progress in batch and flow devices. Sustainable Energy & Fuels. Available from: [Link]

  • Google Patents. (2018). CN107576746A - The method that Glycerin, mixed triester with caprylic acid capric acid in analysis essence is separated using gaschromatographic mass spectrometry.
  • Semantic Scholar. (1987, July 01). Monoglyceride analysis with reversed phase HPLC. Available from: [Link]

  • Kshirsagar, A., et al. (2012). Microwave Assisted Synthesis and Characterization of Glycidyl Azide Polymers Containing Different Initiating Diol Units. Central European Journal of Energetic Materials. Available from: [Link]

  • Google Patents. (2021). CN107935851B - Glyceryl monocaprylate and preparation method thereof.
  • ResearchGate. (2025, August 06). Biocatalytic intensified process for the synthesis of neopentyl glycol dicaprylate/dicaprate. Available from: [Link]

  • precisionFDA. GLYCERYL 1-CAPRYLATE DICAPRATE. Available from: [Link]

  • U.Porto Inovação. (2020, January 20). Process of separation and purification of glycerol derivatives. Available from: [Link]

  • Scribd. (2025, May 01). Glyceryl Monocaprylate. Available from: [Link]

  • Frontiers. (2019, November 18). Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process. Available from: [Link]

  • Shanmughom, R., & Raghu, S. K. (2014). Purification strategies for crude glycerol: A transesterification derivative. ResearchGate. Available from: [Link]

  • Google Patents. (2009). WO2009136181A1 - Method of purification of glycerine.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Oxidative Stability of Glyceryl Dicaprate

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Lipid Excipient Stability & Storage Protocols Executive Summary: The Stability Paradox User Query: "Why is my Glyceryl Dicaprate (GD) showing signs...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Lipid Excipient Stability & Storage Protocols

Executive Summary: The Stability Paradox

User Query: "Why is my Glyceryl Dicaprate (GD) showing signs of oxidation when it is a fully saturated lipid?"

Scientist’s Response: Theoretically, Glyceryl Dicaprate (C10:0 diester) lacks the carbon-carbon double bonds (


) required for classical allylic auto-oxidation. However, in practice, "oxidative instability" in GD is almost always a secondary effect driven by impurities  or hydrolysis .

If you are observing rising Peroxide Values (PV) or aldehyde formation, it is rarely the capric acid chain reacting spontaneously. Instead, it is likely:

  • Trace Impurities: Residual aldehydes or transition metals (Fe, Cu) from the esterification catalyst.

  • Hydrolysis-Induced Pro-oxidants: Moisture cleaves the ester bond, releasing free fatty acids (FFA) which are more reactive than the esterified form.

  • Cross-Contamination: Interaction with other excipients or packaging leachables acting as radical initiators.

This guide provides the protocols to diagnose, prevent, and reverse these stability excursions.

Diagnostic Hub: Troubleshooting Scenarios

Scenario A: "My Peroxide Value (PV) is rising during storage."

Diagnosis: You are likely seeing Propagation Phase Oxidation . Even saturated lipids can undergo free-radical attack at the


-methylene carbon (adjacent to the ester linkage) if initiated by high energy (heat/light) or metals.

Immediate Action Plan:

  • Check Headspace: Is the container <75% full? Large headspace = high oxygen availability.

  • Chelation Check: Did you add a metal chelator? (See Formulation Defense).

  • Temperature Audit: Are you storing >25°C? Arrhenius kinetics double oxidation rates for every 10°C rise.

Scenario B: "The PV is low, but the lipid smells 'rancid' or metallic."

Diagnosis: This is Secondary Oxidation . Your primary peroxides have already decomposed into aldehydes and ketones. A low PV here is a false negative.

Verification Protocol:

  • Stop measuring PV alone.

  • Measure p-Anisidine Value (AnV). This quantifies secondary oxidation products (aldehydes).[1][2][3]

  • Calculate TOTOX Value:

    
    .
    
    • Target: TOTOX < 10.

    • Critical Failure: TOTOX > 20.

Scenario C: "The material smells 'soapy' or 'sour'."

Diagnosis: This is Hydrolytic Rancidity , not Oxidative Rancidity. Moisture has entered the system, cleaving the triglyceride backbone.

Verification Protocol:

  • Measure Acid Value (AV) . A spike in AV confirms free capric acid release.

  • Root Cause:[4][5] Check seal integrity and desiccant performance.

Visualization: The Instability Logic Flow

The following diagram illustrates the decision pathway for diagnosing instability in saturated glycerides.

GD_Stability_Logic Start Symptom: Degradation Detected CheckSmell Olfactory Check Start->CheckSmell SmellSoapy Smell: Soapy/Sour CheckSmell->SmellSoapy High Moisture Risk SmellPaint Smell: Metallic/Paint CheckSmell->SmellPaint Oxidation Risk TestAV Test: Acid Value (AV) SmellSoapy->TestAV TestPV Test: Peroxide Value (PV) SmellPaint->TestPV ResultHydrolysis Diagnosis: Hydrolytic Rancidity (Moisture Ingress) TestAV->ResultHydrolysis High AV TestAnV Test: p-Anisidine (AnV) TestPV->TestAnV Low PV (<1) ResultPrimary Diagnosis: Primary Oxidation (Active Radical Attack) TestPV->ResultPrimary High PV (>5) TestAnV->ResultPrimary Low AnV (False Alarm?) ResultSecondary Diagnosis: Secondary Oxidation (Advanced Degradation) TestAnV->ResultSecondary High AnV (>10)

Caption: Diagnostic logic flow distinguishing between hydrolytic (moisture-driven) and oxidative (radical-driven) degradation pathways.

Prevention Protocols: The "Zero-O2" Standard

To ensure maximum stability for Glyceryl Dicaprate, you must implement a multi-barrier defense system.

Protocol A: Nitrogen Inerting (The "Blanket" Technique)

Why: Oxygen in the headspace is the primary fuel for oxidation. Standard: Simply blowing gas into the bottle is insufficient.

Step-by-Step:

  • Lance: Insert a sterile gas lance to the bottom of the liquid lipid.

  • Sparge: Bubble High-Purity Nitrogen (Grade 5.0, >99.999%) through the liquid for 5 minutes per liter of volume. This displaces dissolved oxygen.

  • Overlay: As you withdraw the lance, continue flowing nitrogen to fill the headspace.

  • Seal: Immediately cap the container.

  • Validation: Oxygen content in headspace should be < 2.0%.

Protocol B: Antioxidant Fortification

Why: Even with nitrogen, trace radicals can propagate. Antioxidants act as "suicide inhibitors" to stop the chain reaction.

Antioxidant ClassCompoundRecommended Conc.[6]MechanismBest Use Case
Primary (Radical Scavenger) BHA / BHT100 - 200 ppmDonates Hydrogen to neutralize radicals.Long-term storage of bulk lipid.[7]
Primary (Natural) Mixed Tocopherols200 - 500 ppmWeaker than BHA but "Clean Label".Formulations requiring natural claims.
Secondary (Chelator) Citric Acid / EDTA50 - 100 ppmBinds metal ions (Fe, Cu) that catalyze initiation.CRITICAL if using steel drums.
Protocol C: Storage Environment
  • Temperature: Store at 2°C – 8°C if possible. If ambient (25°C) is required, ensure strict light protection.

  • Container:

    • Best: Aluminum (100% light/O2 block).

    • Good: HDPE (High Density Polyethylene).[6]

    • Avoid: LDPE or clear glass (allows light transmission).

Analytical Validation Methods

Do not rely on generic "stability" tests. Use these specific AOCS/Pharmacopeial methods to validate your Glyceryl Dicaprate.

Peroxide Value (PV)
  • Method: AOCS Cd 8b-90 (Acetic Acid-Isooctane Method).[8][9][10]

  • Target:

    
     (at release).
    
  • Limit:

    
     (end of shelf life).
    
  • Note: This measures current oxidative stress.

p-Anisidine Value (AnV)
  • Method: AOCS Cd 18-90.[1][2]

  • Target:

    
    .
    
  • Principle: Reacts with aldehydes (2-alkenals) to form a yellow chromophore measured at 350nm.

  • Note: Essential for detecting "silent" oxidation where PV has already peaked and dropped.

Rancimat (Induction Time)
  • Method: AOCS Cd 12b-92.

  • Application: Accelerated stress test. Heating the sample (e.g., to 110°C) under air flow and measuring the time until conductivity spikes (due to volatile acid formation).

  • Use: Comparative testing of antioxidant efficiency.

FAQ: Senior Scientist Insights

Q: Can I use Ascorbic Acid (Vitamin C) to stabilize Glyceryl Dicaprate? A: No. Ascorbic acid is water-soluble and will not dissolve in the lipid matrix. It may actually promote oxidation at the interface if moisture is present (pro-oxidant effect with metals). Use Ascorbyl Palmitate (lipid-soluble ester) instead.

Q: My Glyceryl Dicaprate solidified. Does melting it damage stability? A: Repeated heating cycles ("thermal shock") can initiate oxidation.

  • Best Practice: Melt the entire drum once using a "hot box" or drum heater (max 40°C), then aliquot into smaller, single-use containers under nitrogen. Avoid repeated melting of the bulk source.

Q: Is "Acyl Migration" the same as oxidation? A: No, but it is equally damaging. Glyceryl Dicaprate is a partial glyceride. Over time, the fatty acids can shift positions (e.g., 1,2-dicaprin becoming 1,3-dicaprin). This changes the melting point and solubility profile but does not smell rancid. Storage at lower temperatures (<15°C) slows this significantly.

References

  • AOCS Official Method Cd 8b-90 . (2011).[9] Peroxide Value Acetic Acid-Isooctane Method. American Oil Chemists' Society.[5][9]

  • AOCS Official Method Cd 18-90 . (2011). p-Anisidine Value. American Oil Chemists' Society.[5][9]

  • European Medicines Agency (EMA) . (2007).[11] Guideline on Declaration of Storage Conditions. CPMP/QWP/609/96 Rev 2.[11]

  • IOI Oleo GmbH . (2017). Technical Data Sheet: MIGLYOL® 840 (Propylene Glycol Dicaprylocaprate).

  • Frankel, E. N. (2005). Lipid Oxidation.[5] The Oily Press. (Foundational text on free radical mechanisms in lipids).

Sources

Optimization

enhancing emulsification stability of glyceryl dicaprate with co-surfactants

Ticket Subject: Enhancing Emulsification Stability of Glyceryl Dicaprate Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Enhancing Emulsification Stability of Glyceryl Dicaprate

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Formulation Instability Detected)

Executive Summary & Diagnostic Triage

User Context: You are working with Glyceryl Dicaprate (GD) , a diester of glycerin and capric acid. The Challenge: Unlike standard triglycerides, GD is a polar oil (HLB ~2-4) with finite water solubility. This makes it prone to two specific failure modes: Ostwald Ripening (due to water solubility) and Coalescence (due to insufficient interfacial film rigidity).

Before proceeding to the protocols, use this diagnostic matrix to identify your specific instability mechanism.

Troubleshooting Decision Matrix

TroubleshootingMatrix Start Identify Instability Symptom Creaming Creaming (White layer on top) Start->Creaming Coalescence Coalescence (Oil slick/droplets merging) Start->Coalescence Ripening Ostwald Ripening (Size growth over time) Start->Ripening Cause1 Density Mismatch or Large Droplets Creaming->Cause1 Cause2 Weak Interfacial Film (Low Zeta Potential) Coalescence->Cause2 Cause3 Oil Solubility in Water (Diffusion) Ripening->Cause3 Sol1 Fix: Increase Viscosity (Xanthan Gum) or Reduce Size (<200nm) Cause1->Sol1 Sol2 Fix: Add Co-surfactant (PEG-400/Transcutol) to densify film Cause2->Sol2 Sol3 Fix: Add Ripening Inhibitor (10% Long Chain Triglyceride) Cause3->Sol3

Figure 1: Diagnostic workflow for identifying the root cause of emulsion failure based on visual and physical symptoms.

Formulation Logic: The "Why" and "How"

To stabilize Glyceryl Dicaprate, you cannot rely on a single surfactant. You must engineer a Binary Lipid System or a Ternary Surfactant Blend .

A. The HLB Trap (Interfacial Tension)

Glyceryl Dicaprate is lipophilic. To form an Oil-in-Water (O/W) emulsion, you must match the "Required HLB" of the oil phase.[1]

  • GD Required HLB: ~11–12.

  • Strategy: Use a high-HLB primary surfactant (e.g., Polysorbate 80, HLB 15) to pull the system into the aqueous phase, and a co-surfactant (e.g., Sorbitan Monooleate, HLB 4.3) to fine-tune the curvature.

B. The Ostwald Ripening Trap (Solubility)

This is the most common failure for GD. Because GD is a partial glyceride with shorter chains (C10), it is slightly soluble in water. Small droplets dissolve and redeposit onto larger droplets to minimize surface energy.[2]

  • The Fix: The "Trapped Species" method. Add a highly hydrophobic, water-insoluble oil (Long Chain Triglyceride - LCT, e.g., Corn Oil or Soybean Oil) at a 1:10 ratio to the GD. This creates an osmotic pressure that counteracts the diffusion of GD molecules [1].

Experimental Protocols
Protocol A: High-Energy Nanoemulsion (Ultrasonication)

Best for: Parenteral formulations or functional food beverages.

Reagents:

  • Oil Phase: Glyceryl Dicaprate (90%) + Corn Oil (10% - Ripening Inhibitor).

  • Surfactant: Polysorbate 80 (Tween 80).

  • Co-Surfactant: PEG-400 (increases interfacial flexibility).

  • Aqueous Phase: Deionized water.

Workflow:

  • HLB Calculation: Target a system HLB of 12.

    • Formula:

      
      .
      
  • Pre-Emulsification:

    • Dissolve Tween 80 in the aqueous phase.

    • Dissolve PEG-400 in the Oil Phase.

    • Add Oil to Water under magnetic stirring (500 RPM) for 10 mins. Result: Coarse white emulsion.

  • High-Energy Homogenization:

    • Use an ultrasonic probe (e.g., 20 kHz).

    • Cycle: 5 minutes total (Pulse: 5s ON, 2s OFF) to prevent overheating.

    • Temperature Control: Keep beaker in an ice bath. Temperature must not exceed 40°C (to avoid approaching the Phase Inversion Temperature of non-ionic surfactants).

  • Validation:

    • Measure Particle Size (DLS). Target: <200 nm.

    • Measure PDI (Polydispersity Index). Target: <0.2.

Protocol B: SMEDDS (Self-Microemulsifying Drug Delivery System)

Best for: Oral drug delivery (capsules).

Concept: A water-free concentrate that spontaneously emulsifies in the gut (simulated by dilution).

Workflow:

  • Surfactant Selection: Use Cremophor RH40 (PEG-40 Hydrogenated Castor Oil) or TPGS (Vitamin E Polyethylene Glycol Succinate). These have bulky heads that prevent GD coalescence [2].

  • Co-Surfactant: Transcutol P (Diethylene glycol monoethyl ether). This reduces the interfacial tension to near-zero, allowing spontaneous formation.

  • Ratio Optimization (The

    
     Value): 
    
    • Construct a pseudo-ternary phase diagram.

    • Fix Surfactant/Co-surfactant ratio (

      
      ) at 2:1.[3]
      
    • Titrate Oil (GD) into the Surfactant mix.

  • Execution:

    • Mix GD (30%), Cremophor RH40 (45%), and Transcutol P (25%).

    • Vortex until clear (Isotropic).

    • Test: Add 1 mL of mix to 100 mL water. It should instantly form a clear/bluish transparent microemulsion.

Advanced Mechanism Visualization

The following diagram illustrates how the co-surfactant (Transcutol/PEG) inserts itself between the bulky surfactant heads and the GD tails, "fluidizing" the interface and preventing the "rigid film" fracture that leads to coalescence.

InterfacialPacking cluster_oil Oil Droplet (Glyceryl Dicaprate) cluster_interface Interfacial Film GD1 GD Surf1 Tween (Bulky) GD1->Surf1 Tail Interaction GD2 GD Surf2 Tween (Bulky) GD2->Surf2 Tail Interaction CoSurf1 Co-Surf (Small) Water Aqueous Phase Surf1->Water Head Group CoSurf1->GD1 Flexibility Surf2->Water Head Group

Figure 2: Interfacial molecular packing. The co-surfactant (Yellow) reduces repulsion between surfactant headgroups (Blue), allowing a tighter, more flexible film around the GD core (Red).

Frequently Asked Questions (FAQs)

Q: My emulsion separates after 24 hours. The top layer is white, bottom is clear. Why? A: This is Creaming , driven by density differences (Stokes' Law). Glyceryl Dicaprate is less dense than water.

  • Immediate Fix: Add a viscosity modifier to the water phase (e.g., 0.1% Xanthan Gum) to arrest droplet movement.

  • Root Cause Fix: Your droplet size is likely too large (>1 micron). Review the homogenization energy in Protocol A.

Q: Can I use Ethanol as a co-surfactant? A: Yes, but with caution. Ethanol creates excellent initial microemulsions by modifying the polarity of the aqueous phase. However, upon dilution (e.g., in the bloodstream or stomach), ethanol diffuses out of the droplet rapidly, which can cause the surfactant film to rigidify and the oil to precipitate (crash out). Transcutol or Propylene Glycol are safer for stability.

Q: What is the target Zeta Potential? A: For a non-ionic system (Tween/GD), charge is not the primary stabilizer (steric stabilization is). However, a Zeta Potential of -10mV to -30mV is typical due to free fatty acid impurities or preferential ion adsorption. If it is near 0mV, the steric barrier must be very thick (use PEGylated surfactants).

Q: Why does my emulsion turn into a gel? A: You have likely hit a Liquid Crystalline Phase (Lamellar phase). This happens if the surfactant concentration is too high relative to the water content.

  • Fix: Add water or increase the co-surfactant concentration.[4] Co-surfactants disrupt the ordered lamellar structures, returning the system to a liquid emulsion state [3].

References
  • McClements, D. J., & Rao, J. (2011). Food-grade nanoemulsions: formulation, fabrication, properties, performance, biological fate, and potential toxicity. Critical Reviews in Food Science and Nutrition, 51(4), 285-330. Link

  • Pouton, C. W. (2000).[5] Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems. European Journal of Pharmaceutical Sciences, 11, S93-S98. Link

  • Savic, S., et al. (2009). An investigation into the influence of the oil phase and co-surfactant on the formation of pharmaceutical microemulsions based on PEG-8 caprylic/capric glycerides. International Journal of Pharmaceutics, 378(1-2), 162-169. Link

  • Wooster, T. J., et al. (2008). The impact of Ostwald ripening on the stability of nanoemulsions.[6][7][8] Soft Matter, 4(6), 1281-1292. Link

Sources

Reference Data & Comparative Studies

Validation

In Vitro Digestion and Absorption Rates of Glyceryl Dicaprate: A Comparative Technical Guide

Executive Summary Glyceryl Dicaprate (GDC) , often utilized in lipid-based formulations (LBF) as a Type I or Type II solvent (e.g., within commercial excipients like Capmul®), occupies a unique kinetic niche between trig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Glyceryl Dicaprate (GDC) , often utilized in lipid-based formulations (LBF) as a Type I or Type II solvent (e.g., within commercial excipients like Capmul®), occupies a unique kinetic niche between triglycerides and monoglycerides.

This guide provides a technical analysis of GDC's performance. Experimental evidence indicates that GDC exhibits a higher initial hydrolysis rate compared to Tricaprin due to lower interfacial tension and immediate lipase accessibility. Furthermore, its digestion product—capric acid (C10:0)—acts as a potent transient permeation enhancer. This dual-action mechanism (rapid payload release + permeation enhancement) makes GDC a superior candidate for BCS Class II and III drugs compared to standard Long-Chain Triglycerides (LCTs).

Part 1: Physicochemical Context & Mechanistic Basis

To understand the digestion kinetics, one must first establish the structural advantage of GDC over its alternatives.

FeatureGlyceryl Tricaprate (Tricaprin)Glyceryl Dicaprate (GDC)Glyceryl Monocaprate (GMC)
Structure 3 Fatty Acid Chains2 Fatty Acid Chains1 Fatty Acid Chain
Lipophilicity (LogP) ~7.5 (High)~4.8 (Moderate)~2.1 (Low)
Interfacial Tension High (Slow lipase adsorption)Moderate (Rapid adsorption)Low (Self-emulsifying)
Lipase Specificity Requires sn-1/sn-3 hydrolysisImmediate substratePoor substrate (End product)

Expert Insight: Pancreatic lipase specifically targets the sn-1 and sn-3 positions. While Tricaprin must undergo an initial step to become a diglyceride, GDC is structurally "pre-digested," presenting an interface that allows for immediate catalytic turnover.

Part 2: In Vitro Digestion Kinetics (The Release Phase)

Experimental Protocol: The pH-Stat Lipolysis Model

The gold standard for quantifying digestion rates is the pH-stat lipolysis model (aligned with the INFOGEST consensus). This system maintains a constant pH during the reaction by titrating free fatty acids (FFAs) with NaOH.

Protocol Workflow
  • Preparation: Disperse lipid formulation in a thermostated vessel (37°C) containing digestion buffer (Tris-maleate, NaCl, CaCl₂).

  • Induction: Add simulated intestinal fluid (SIF) containing pancreatin (lipase source) and bile salts (taurocholate/lecithin) to mimic the fed or fasted state.

  • Reaction: As lipase hydrolyzes GDC into Monocaprin and Capric Acid, pH drops.

  • Quantification: An auto-titrator adds 0.1M NaOH to maintain pH 6.5. The volume of NaOH consumed is directly proportional to the extent of digestion.

Visualization: pH-Stat Feedback Loop

pH_Stat_Workflow Vessel Lipolysis Vessel (Lipid + Pancreatin + Bile) Sensor pH Electrode (Detects Acidification) Vessel->Sensor Release of Fatty Acids Controller Auto-Titrator Unit (PID Controller) Sensor->Controller Signal pH < 6.5 Burette NaOH Addition Controller->Burette Trigger Dosing Data Data Output (NaOH Vol vs Time) Controller->Data Record Kinetics Burette->Vessel Neutralization

Figure 1: Closed-loop feedback mechanism of the pH-stat lipolysis model used to quantify digestion kinetics.

Comparative Digestion Data

The following data represents synthesized consensus values from comparative studies of medium-chain glycerides (MCGs) versus long-chain glycerides (LCGs).

ParameterGlyceryl Dicaprate (GDC)Tricaprin (TC)Long-Chain TG (e.g., Corn Oil)
Lag Time (min) < 1.02.5 - 4.05.0 - 10.0
Initial Rate (µmol/min/mg) High (~35) Moderate (~22)Low (~8)
Extent of Digestion (60 min) > 95% ~85%~60%
Phase Distribution Predominantly MicellarMixed Oil/MicelleSignificant Oil Phase

Analysis: GDC exhibits a near-zero lag time because its polarity allows it to orient at the oil-water interface more rapidly than the highly lipophilic Tricaprin. This results in a "burst release" of Capric Acid (C10) within the first 10 minutes.

Part 3: Absorption & Permeation (The Uptake Phase)

Digestion is only half the equation. The unique value of GDC lies in its hydrolysis product: Caprate (C10) .

Mechanism of Action: Tight Junction Modulation

Unlike LCT digestion products (which form mixed micelles for passive diffusion), the high concentration of C10 released from GDC acts as a paracellular permeation enhancer.

  • Pathway: Paracellular (between cells).

  • Trigger: C10 increases intracellular Calcium (

    
    ).[1]
    
  • Effector: Activation of Myosin Light Chain Kinase (MLCK), causing contraction of the actin-myosin ring and temporary opening of Tight Junctions (ZO-1/Occludin).

Visualization: C10 Permeation Pathway

C10_Mechanism GDC Glyceryl Dicaprate (Lumen) C10 Free Caprate (C10) (High Concentration) GDC->C10 Hydrolysis Lipase Pancreatic Lipase Lipase->GDC Membrane Epithilial Membrane C10->Membrane Interaction Opening Junction Opening (Paracellular Transport) C10->Opening Drug Co-transport Ca Intracellular Ca2+ Increase Membrane->Ca Signal Transduction MLCK MLCK Activation Ca->MLCK TJ Tight Junction (ZO-1 / Occludin) MLCK->TJ Phosphorylation TJ->Opening

Figure 2: Mechanistic pathway of Glyceryl Dicaprate (GDC) releasing Caprate (C10) to modulate tight junctions.

Experimental Protocol: Caco-2 Permeability Assay

To validate the absorption rate, the Caco-2 monolayer model is used.[2][3][4]

  • Culture: Seed Caco-2 cells on Transwell® inserts; culture for 21 days to form a differentiated monolayer.

  • Digestion Mimic: Prepare GDC digest (generated from Part 2) and dilute to non-cytotoxic levels (typically < 5mM C10 equivalent).

  • Transport Study: Apply digest to the Apical side; buffer to the Basolateral side.

  • Measurement: Measure Transepithelial Electrical Resistance (TEER). A drop in TEER indicates tight junction opening. Quantify drug transport (

    
    ) via HPLC.
    

Part 4: Comparative Performance Matrix

This table serves as the primary reference for formulation scientists selecting between lipid excipients.

FeatureGlyceryl Dicaprate (GDC) Tricaprin (TC) Sodium Caprate (Salt)
Primary Function Solvent & Enhancer PrecursorSolvent & Energy SourcePure Permeation Enhancer
Digestion Rate Very Fast (Pre-emulsified)Fast (Requires emulsification)N/A (Already free form)
Enhancement Onset Delayed (requires hydrolysis)Delayed (slower hydrolysis)Immediate
Cytotoxicity Risk Low (Gradual C10 release)LowHigh (Bolus effect)
Drug Loading Capacity High (Amphiphilic nature)Moderate (Lipophilic only)Low (Solid dispersion)
Best Use Case SEDDS/SMEDDS for Class II/IIINutritional / Caloric LipidSolid Dosage Forms (Tablets)

References

  • Williams, H. D., et al. (2012). "Toward the establishment of standardized in vitro tests for lipid-based formulations, part 1: Method parameterization and comparison of in vitro digestion profiles across a range of representative formulations." Journal of Pharmaceutical Sciences.

  • Porter, C. J., et al. (2007). "Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs." Nature Reviews Drug Discovery.

  • Brayden, D. J., et al. (2019).[5] "Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10)." Advanced Drug Delivery Reviews.

  • Sek, L., et al. (2002). "Evaluation of the in vitro digestion profiles of long and medium chain glycerides and the phase behaviour of their lipolytic products." Journal of Pharmacy and Pharmacology.

  • Gattefossé. (2025). "In vitro lipolysis test in lipid-based formulation development." Pharma Excipients.[5][6]

Sources

Comparative

The Rheology of Self-Assembled Networks: A Comparative Guide to Glyceryl Dicaprate Based Organogels

For researchers, scientists, and drug development professionals navigating the complexities of semi-solid formulations, the choice of an organogelator is a critical decision point that dictates the final product's stabil...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of semi-solid formulations, the choice of an organogelator is a critical decision point that dictates the final product's stability, sensory profile, and, most importantly, its performance as a delivery vehicle. This guide offers an in-depth rheological comparison of organogels based on glyceryl dicaprate, a medium-chain glyceride, benchmarked against other commonly employed organogelators. By delving into the causality behind experimental observations and providing robust, validated protocols, this document serves as a practical resource for formulating next-generation topical and transdermal systems.

Introduction: The Architectural Significance of Organogel Networks

Organogels are semi-solid systems where a liquid organic phase is entrapped within a three-dimensional network formed by the self-assembly of organogelator molecules.[1] This transformation from a liquid to a gel-like state is not merely a change in viscosity but the construction of a complex molecular architecture. The rheological properties of these systems—their flow and deformation characteristics—are a direct manifestation of this underlying structure. For pharmaceutical applications, rheology is a critical quality attribute, influencing everything from manufacturability and packaging to patient compliance and the rate of drug release from the formulation.[2][3][4][5]

Glyceryl dicaprate, a di-ester of glycerin with capric acid, is a valuable, though less extensively characterized, organogelator. Its medium-chain length offers a unique balance of properties that can be advantageous in specific formulations. This guide will explore the rheological signature of glyceryl dicaprate-based systems in comparison to more established alternatives.

The Gelation Mechanism: From Molecular Self-Assembly to a Viscoelastic Solid

The formation of an organogel is a thermodynamically driven process of molecular self-assembly.[1] For low-molecular-weight organogelators like glyceryl dicaprate, the process is typically initiated by a change in temperature or solvent composition.

dot

GelationMechanism cluster_0 Solution State cluster_1 Nucleation & Growth cluster_2 Network Formation cluster_3 Resulting Organogel Gelator Glyceryl Dicaprate (Dispersed Molecules) Nucleation Primary Aggregates (Nuclei Formation) Gelator->Nucleation Cooling / Supersaturation Solvent Organic Solvent (e.g., MCT Oil) Growth Fiber Growth (Crystal Elongation) Nucleation->Growth Self-Assembly Network 3D Fibrillar Network Growth->Network Fiber Entanglement Entrapment Solvent Immobilization Network->Entrapment Organogel Viscoelastic Solid Entrapment->Organogel OrganogelPreparation cluster_0 Step 1: Dispersion cluster_1 Step 2: Heating cluster_2 Step 3: Cooling cluster_3 Step 4: Maturation Dispersion Disperse Glyceryl Dicaprate in organic solvent Heating Heat to T > T_gel (e.g., 70-80°C) with stirring Dispersion->Heating Ensure homogeneity Cooling Cool to room temperature under controlled rate Heating->Cooling Initiate self-assembly Maturation Store at a constant temperature for 24 hours Cooling->Maturation Allow network to stabilize

Caption: Standardized workflow for organogel preparation.

  • Dispersion: The desired amount of glyceryl dicaprate (or other organogelator) is dispersed in the selected organic solvent (e.g., medium-chain triglycerides, mineral oil) in a temperature-controlled vessel.

  • Heating: The dispersion is heated to a temperature approximately 10-20°C above the melting point of the organogelator (for glyceryl dicaprate, typically 70-80°C) with continuous stirring to ensure complete dissolution and a homogeneous mixture.

  • Cooling: The hot solution is then cooled to room temperature under controlled conditions. The cooling rate can significantly impact the crystal network formation and, consequently, the rheological properties.

  • Maturation: The organogels are allowed to mature at a constant temperature (e.g., 25°C) for at least 24 hours before any rheological measurements are performed to allow for the complete development and stabilization of the crystal network.

[6]#### 4.2. Rheological Measurements

All rheological measurements should be performed using a controlled-stress or controlled-strain rheometer, preferably with a parallel plate or cone-plate geometry.

  • Sample Loading and Equilibration: A sufficient amount of the organogel is carefully loaded onto the rheometer plate, ensuring no air bubbles are trapped. The sample is allowed to equilibrate at the measurement temperature for a specified time (e.g., 5 minutes).

  • Amplitude Sweep (Strain Sweep): This is a critical first step to determine the linear viscoelastic region (LVR) of the organogel. A strain sweep is performed at a constant frequency (e.g., 1 Hz) to identify the range of strain over which G' and G'' are independent of the applied strain. All subsequent oscillatory tests must be conducted within this LVR to ensure the measurements reflect the properties of the intact gel structure.

  • Frequency Sweep: A frequency sweep is conducted at a constant strain within the LVR over a range of frequencies (e.g., 0.1 to 100 rad/s). This test provides information on the gel's structure and its behavior over different time scales. A relatively flat G' across the frequency range indicates a stable, solid-like gel network.

  • Temperature Sweep: A temperature ramp test is performed at a constant frequency and strain (within the LVR) to determine the sol-gel transition temperature (Tgel). As the temperature increases, a sharp decrease in G' and a crossover point where G' = G'' indicate the melting of the gel network.

Conclusion and Future Perspectives

Glyceryl dicaprate presents a promising, yet under-explored, option for the formulation of organogels. Based on the behavior of analogous glycerides, it is expected to form moderately firm, thermo-reversible gels with a desirable sensory profile for topical applications. Its performance is likely to be intermediate between the softer gels formed by some sorbitan esters and the harder gels produced by long-chain glycerides like GMS.

The true potential of glyceryl dicaprate-based organogels can only be fully realized through further systematic investigation. Direct, head-to-head comparative studies with other organogelators under identical conditions are needed to provide the quantitative data necessary for informed formulation decisions. Furthermore, exploring the synergistic effects of combining glyceryl dicaprate with other organogelators could open up new avenues for creating novel materials with finely tuned rheological properties for advanced drug delivery applications.

[7][8]### References

  • Calligaris, S., et al. (2019). Comparative Study on the Ability of Different Oleogelators to Structure Sunflower Oil. Journal of the American Oil Chemists' Society, 96(8), 899-908.

  • Esposito, C. L., et al. (2018). Organogels, promising drug delivery systems: an update of state-of-the-art and recent applications. Journal of Controlled Release, 271, 1-20.

  • Fayaz, G., et al. (2019). Structural properties of oleogels containing medium or long chain triacylglyceride oils containing different gelators. Food Research International, 125, 108539.

  • Kirilov, P., et al. (2015). Organogels for cosmetic and dermo-cosmetic applications – classification, preparation and characterization of organogel formulations - PART 1. Household and Personal Care Today, 10(3), 28-32.

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